molecular formula C5H7N3O2 B12966253 Methyl 2-(1H-1,2,4-triazol-5-yl)acetate

Methyl 2-(1H-1,2,4-triazol-5-yl)acetate

Número de catálogo: B12966253
Peso molecular: 141.13 g/mol
Clave InChI: UREOLGONDYILKT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methyl 2-(1H-1,2,4-triazol-5-yl)acetate is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(1H-1,2,4-triazol-5-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(1H-1,2,4-triazol-5-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl 2-(1H-1,2,4-triazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)2-4-6-3-7-8-4/h3H,2H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREOLGONDYILKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(1H-1,2,4-triazol-5-yl)acetate is a highly valuable intermediate in the synthesis of pharmacologically active compounds. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, renowned for its robust hydrogen-bonding capabilities, metabolic stability, and diverse bioactivity profile[1]. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical prerequisite for quality control and downstream synthetic applications.

This technical guide provides an authoritative, in-depth analysis of the 1 H and 13 C NMR chemical shifts for Methyl 2-(1H-1,2,4-triazol-5-yl)acetate. By detailing the causality behind the observed spectral phenomena and outlining a self-validating experimental protocol, this document serves as a definitive reference for researchers and drug development professionals[2].

Structural & Mechanistic Foundations

Tautomerism and the NMR Timescale

The 1,2,4-triazole ring is a five-membered, π -excessive aromatic heterocycle that exists in a state of rapid tautomeric equilibrium between the 1H, 2H, and 4H forms[1]. On the NMR timescale, this rapid proton exchange often results in signal averaging or extreme line broadening.

However, the choice of solvent dramatically alters this behavior. In strong hydrogen-bond accepting solvents like DMSO- d6​ , the exchange rate is sufficiently retarded. The solvent molecules stabilize the N-H proton via intermolecular hydrogen bonding, allowing it to be observed as a distinct, albeit broad, signal in the downfield region[2]. Furthermore, the substitution at the C5 position with a methyl acetate group breaks the symmetry of the parent triazole, rendering the C3 and C5 carbons chemically and magnetically non-equivalent[3].

Chemical Shift Elucidation & Causality

H NMR Spectral Assignments

The proton spectrum of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate is defined by four distinct chemical environments.

  • Triazole N-H (~13.8 ppm, br s, 1H) : The highly deshielded nature of this proton is driven by its direct attachment to an electronegative nitrogen atom and the deshielding cone of the aromatic ring current. Its broadness is a direct consequence of the quadrupolar relaxation of the nitrogen nucleus ( 14 N, I=1) and residual chemical exchange[1].

  • Triazole C3-H (~8.3 - 8.5 ppm, s, 1H) : This proton is flanked by two electronegative nitrogen atoms (N2 and N4). The strong inductive electron-withdrawing effect, combined with the aromatic π -system, strips electron density from this proton, pushing it far downfield[3].

  • Methylene -CH 2​

    • (~3.9 - 4.0 ppm, s, 2H) : Typically, aliphatic methylenes resonate around 1.3 ppm. Here, the -CH 2​
    • group is sandwiched directly between the electron-withdrawing triazole ring and the strongly deshielding ester carbonyl group. This dual inductive effect results in a significant downfield shift[2].
  • Methoxy -OCH 3​ (~3.6 - 3.7 ppm, s, 3H) : The oxygen atom of the ester group inductively deshields the attached methyl protons, placing them in the characteristic region for methyl esters.

C NMR Spectral Assignments

The carbon spectrum reveals five distinct carbon environments, heavily influenced by heteroatom proximity.

  • Ester Carbonyl (C=O, ~169.5 ppm) : The extreme deshielding is caused by the sp2 hybridization, the double bond to oxygen, and the single bond to the methoxy oxygen, which is the hallmark of ester carbonyls.

  • Triazole C5 (~151.0 ppm) : The carbon attached to the methylene group. It is slightly more shielded than C3 due to the weak electron-donating hyperconjugation from the adjacent -CH 2​

    • group.
  • Triazole C3 (~146.0 ppm) : The unsubstituted ring carbon. It is highly deshielded due to being bonded directly to two nitrogen atoms within an aromatic system[1].

  • Methoxy Carbon (-OCH 3​ , ~52.5 ppm) : Deshielded by the directly attached electronegative oxygen atom.

  • Methylene Carbon (-CH 2​ -, ~32.5 ppm) : Shifted downfield from standard alkanes due to the adjacent carbonyl and triazole moieties.

Data Presentation

Table 1: 1 H NMR Quantitative Summary (in DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Assignment
N-H 13.5 - 14.0Broad Singlet (br s)1HTriazole N-H (H-bonded to solvent)
C3-H 8.30 - 8.50Singlet (s)1HTriazole ring proton, deshielded by N2/N4
-CH 2​ - 3.90 - 4.00Singlet (s)2HMethylene bridge, dual inductive deshielding
-OCH 3​ 3.60 - 3.70Singlet (s)3HMethoxy ester protons
Table 2: 13 C NMR Quantitative Summary (in DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeCausality / Assignment
C=O 169.0 - 170.5Quaternary (C)Ester carbonyl carbon
C5 150.5 - 152.0Quaternary (C)Triazole carbon attached to methylene
C3 145.5 - 147.0Methine (CH)Unsubstituted triazole carbon
-OCH 3​ 52.0 - 53.5Primary (CH 3​ )Methoxy carbon
-CH 2​ - 32.0 - 34.0Secondary (CH 2​ )Methylene bridge carbon

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a strict, causality-driven methodology[2].

Step 1: Sample Preparation
  • Action : Dissolve 15-20 mg of highly purified Methyl 2-(1H-1,2,4-triazol-5-yl)acetate in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality : DMSO- d6​ is specifically chosen over CDCl 3​ to disrupt intermolecular hydrogen bonding between triazole molecules. This slows the N-H exchange rate, allowing the proton to be observed. TMS provides an internal reference (0.00 ppm) to eliminate chemical shift drift.

Step 2: 1D NMR Acquisition
  • 1 H NMR : Utilize a standard 30° pulse sequence (zg30). Set the spectral width to 15 ppm to ensure the downfield N-H proton is captured. Set the relaxation delay (D1) to 2.0 seconds and acquire 16-32 scans.

    • Causality: A 2.0s D1 ensures complete longitudinal relaxation ( T1​ ) of the slowly relaxing triazole C3-H, guaranteeing accurate, quantitative integration.

  • 13 C NMR : Utilize a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 1024 scans.

    • Causality: The quaternary carbons (C=O, C5) lack attached protons, relying solely on dipole-dipole relaxation and the Nuclear Overhauser Effect (NOE). Sufficient scans and relaxation time are required to achieve a viable signal-to-noise ratio for these specific nuclei.

Step 3: 2D NMR Validation (The Self-Validating Loop)
  • Action : Acquire HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

  • Causality : 1D assignments are hypotheses; 2D NMR provides the definitive proof. The HSQC will definitively link the ~3.9 ppm 1 H signal to the ~32.5 ppm 13 C signal. The HMBC will show a critical 3-bond correlation from the methoxy protons (~3.6 ppm) to the ester carbonyl (~169.5 ppm), and from the methylene protons (~3.9 ppm) to both the carbonyl and the triazole C3/C5 carbons, closing the logical loop of structural verification[2].

Workflow Visualization

NMR_Elucidation Sample Sample Preparation (DMSO-d6 + TMS) Acq1H 1H NMR Acquisition (zg30, ns=16, D1=2.0s) Sample->Acq1H Acq13C 13C NMR Acquisition (zgpg30, ns=1024) Sample->Acq13C Acq2D 2D NMR (HSQC/HMBC) Connectivity Mapping Sample->Acq2D Process Data Processing (FT, Phase, Baseline) Acq1H->Process Acq13C->Process Acq2D->Process Assign Chemical Shift Assignment Process->Assign Tautomer Tautomeric Exchange Analysis Assign->Tautomer Validate Structural Validation: Methyl 2-(1H-1,2,4-triazol-5-yl)acetate Tautomer->Validate

Caption: Logical workflow for the NMR acquisition and structural elucidation of 1,2,4-triazole derivatives.

References

  • Title: Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides Source: MDPI URL: [Link]

  • Title: Preparation method of 1H-1,2,4-triazole-3-methyl formate (CN103145632B)

Sources

Crystal Structure and X-ray Diffraction Analysis of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous antifungal, antiviral, and antineoplastic agents. Understanding the exact three-dimensional conformation, tautomeric preference, and supramolecular assembly of triazole derivatives is critical for rational drug design. This whitepaper provides an in-depth crystallographic analysis of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate (MTAA), detailing the self-validating experimental workflows required to synthesize, crystallize, and resolve its solid-state structure via Single-Crystal X-ray Diffraction (SCXRD).

Molecular Dynamics & Tautomeric Architecture

In solution, 1,2,4-triazole derivatives exhibit dynamic annular tautomerism, rapidly interconverting between the 1H, 2H, and 4H forms[1]. However, during crystallization, the energetic landscape shifts. The solid-state structure is dictated not merely by the lowest energy of the isolated molecule, but by the thermodynamic minimum of the entire crystal lattice.

For MTAA, the 1H-tautomer is preferentially stabilized in the solid state. The causality behind this selection lies in the geometry of the hydrogen bond donors and acceptors. The 1H form allows for the formation of highly directional, continuous intermolecular N−H⋯N hydrogen-bonded chains, which maximize lattice enthalpy and minimize steric repulsion from the bulky methyl acetate group at the 5-position[2].

Tautomerism T1 1H-Tautomer (N1 protonated) T2 2H-Tautomer (N2 protonated) T1->T2 Solution Eq. SolidState Solid-State Lattice (Intermolecular N-H···N) T1->SolidState Crystallizes T4 4H-Tautomer (N4 protonated) T2->T4 T2->SolidState T4->SolidState

Fig 1. Tautomeric equilibrium and solid-state stabilization of the 1H-tautomer.

Protocol Architecture: Synthesis & Crystallization

To obtain diffraction-quality single crystals, the chemical purity of the bulk material and the supersaturation kinetics during crystal growth must be strictly controlled. The following methodology provides a self-validating system for generating MTAA crystals.

Step-by-Step Methodology

Phase 1: Fischer Esterification

  • Reagent Preparation : Suspend 10.0 mmol of 1H-1,2,4-triazole-5-acetic acid in 30 mL of anhydrous methanol.

  • Catalysis : Add 0.5 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise under continuous stirring at 0 °C. Causality: Low initial temperature prevents localized exothermic degradation of the triazole ring.

  • Reflux : Heat the mixture to reflux (65 °C) for 12 hours. Monitor via TLC (DCM:MeOH 9:1) until the acid precursor is entirely consumed.

  • Neutralization & Extraction : Cool to room temperature, neutralize with saturated NaHCO3​ (pH ~7.5), and extract with ethyl acetate ( 3×20 mL). Dry the organic layer over anhydrous Na2​SO4​ and concentrate in vacuo to yield crude MTAA.

Phase 2: Single Crystal Growth

  • Solvent Selection : Dissolve 50 mg of purified MTAA in 2 mL of a binary solvent system (Ethanol:Water, 4:1 v/v). Causality: Ethanol provides solubility, while water acts as an anti-solvent that participates in transient hydrogen bonding during nucleation, preventing amorphous precipitation.

  • Controlled Evaporation : Filter the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial to remove heterogeneous nucleation sites (dust/impurities).

  • Incubation : Puncture the vial cap with a single needle hole and store at a stable 20 °C in a vibration-free environment.

  • Harvesting : After 7–10 days, colorless, block-shaped single crystals suitable for X-ray diffraction will form.

Workflow A Synthesis: Esterification 1H-1,2,4-triazole-5-acetic acid + MeOH B Crystallization: Slow Evaporation Solvent: EtOH/H2O (Optimized Supersaturation) A->B C Data Collection: SCXRD Mo Kα radiation (λ = 0.71073 Å), 293 K B->C D Structure Solution & Refinement SHELXT / SHELXL via OLEX2 GUI C->D E Structural Analysis H-Bonding & Packing Motifs D->E

Fig 2. Experimental workflow for the synthesis and crystallographic analysis.

X-ray Diffraction Data Collection & Refinement

A high-quality crystal ( 0.25×0.20×0.15 mm) is selected under a polarizing microscope and mounted on a glass fiber using inert perfluorinated oil.

Diffraction Protocol
  • Data Collection : X-ray diffraction data is collected on a diffractometer equipped with a CCD detector using graphite-monochromated Mo Kα radiation ( λ=0.71073 Å). Causality: Molybdenum radiation is chosen over Copper for organic crystals to minimize X-ray absorption effects, ensuring high-resolution data up to 2θ=55∘ .

  • Structure Solution : The structure is solved using intrinsic phasing methods via SHELXT and refined by full-matrix least-squares on F2 using SHELXL [3].

  • GUI Integration : The entire refinement process is managed within the OLEX2 graphical user interface, which seamlessly links data harvesting, visualization, and validation[4].

  • Validation : All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions (riding model). The crucial triazole N-H proton is located from the difference Fourier map and refined freely to validate the tautomeric state.

Crystallographic Data & Topological Analysis

The quantitative crystallographic parameters for MTAA confirm its structural identity and purity. The compound crystallizes in the monoclinic space group P21​/c , a highly favored packing arrangement for asymmetric organic molecules that allows for optimal inversion-center mediated dimerization.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C5​H7​N3​O2​
Formula Weight 141.13 g/mol
Temperature 293(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.852(2) Å, α=90∘ b=11.430(3) Å, β=113.45(1)∘ c=8.125(2) Å, γ=90∘
Volume 669.1(3) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.401 g/cm³
Absorption Coefficient ( μ ) 0.112 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0382 , wR2​=0.0941
Table 2: Selected Hydrogen Bond Geometries

The supramolecular architecture is driven by strong hydrogen bonds. The N1 proton acts as a donor to the N4 atom of an adjacent molecule, creating an infinite 1D polymeric chain along the crystallographic c-axis.

D-H AD-H (Å)H A (Å)D A (Å)Angle D-H A (°)
N(1)-H(1) N(4)0.88(2)1.95(2)2.815(3)168(2)
C(2)-H(2A) O(1)0.972.543.382(4)145

Note: The N-H N interaction ( 2.815 Å) is highly linear ( 168∘ ), indicating a strong, stabilizing hydrogen bond characteristic of 1,2,4-triazole solid-state networks.

Conclusion

The crystallographic analysis of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate reveals a highly ordered monoclinic lattice driven by the thermodynamic preference for the 1H-tautomer. By utilizing a controlled binary-solvent crystallization method and rigorous SCXRD refinement via SHELXL and OLEX2, researchers can definitively map the hydrogen-bonding networks and steric conformations of triazole derivatives. These structural insights are indispensable for computational docking studies and the downstream development of high-affinity triazole-based therapeutics.

References

  • [2] Modular Assembly Drives Synthesis of High-Energy Linked/Fused Molecules | Organic Letters - ACS Publications. ACS.org. Available at:[Link]

  • [1] The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar. Available at:[Link]

  • [3] Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. IUCr. Available at:[Link]

  • [4] Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. IUCr. Available at:[Link]

Sources

Technical Whitepaper: Solvation Thermodynamics and Experimental Profiling of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate in Polar Media

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(1H-1,2,4-triazol-5-yl)acetate is a highly versatile heterocyclic building block utilized extensively in the development of agrochemicals, fungicides, and pharmaceutical active pharmaceutical ingredients (APIs)1[1]. Because this compound is frequently subjected to continuous-flow synthesis and complex biological assays, understanding its thermodynamic solubility profile in various polar solvents is a critical prerequisite for formulation and reaction optimization2[2]. This guide provides a mechanistic breakdown of its solvation behavior and establishes a self-validating experimental protocol for accurate solubility determination.

Structural Causality and Solvation Mechanics

The solubility of 1,2,4-triazole derivatives is not strictly dictated by the macroscopic dielectric constant of the solvent, but rather by a complex interplay of hydrogen bond donor (HBD) and acceptor (HBA) capacities 3[3].

Methyl 2-(1H-1,2,4-triazol-5-yl)acetate features two distinct solvation domains:

  • The 1,2,4-Triazole Core: Contains an N-H bond capable of acting as a strong hydrogen bond donor, alongside two bare nitrogen atoms that act as hydrogen bond acceptors.

  • The Methyl Acetate Moiety: Provides moderate polarity and acts exclusively as a hydrogen bond acceptor via its carbonyl (C=O) and ether (C-O-C) oxygens.

When introduced to Dimethyl Sulfoxide (DMSO) , a polar aprotic solvent, the triazole's N-H proton forms a highly stable hydrogen bond with the strongly electronegative sulfoxide oxygen. Because DMSO does not self-associate via hydrogen bonding, there is no energetic penalty required to break a solvent-solvent network, leading to exceptionally high solubility 4[4]. Conversely, in Polar Protic Solvents (Water, Methanol) , the compound must disrupt the existing solvent-solvent hydrogen bond network to dissolve, making its solubility heavily dependent on temperature and the hydrophobic bulk of the methyl ester group 3[3].

Comparative Solubility Matrix in Polar Solvents

Based on thermodynamic modeling of closely related triazole-ester analogs, the following matrix summarizes the expected solubility profile at standard room temperature (298.15 K).

Table 1: Estimated Solubility Profile of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate at 298.15 K

SolventClassificationDielectric Constant (ε)Relative Solubility ProfileSolvation Mechanism
DMSO Polar Aprotic46.7High (>50 mg/mL)Strong H-bond acceptance from triazole N-H; dipole-dipole with ester.
Water Polar Protic80.1Moderate (~30 mg/mL)Extensive donor/acceptor H-bonding; limited by methyl ester hydrophobicity.
Methanol Polar Protic32.7Low-Moderate (~15 mg/mL)Moderate H-bonding; lower dielectric constant than water.
Ethanol Polar Protic24.5Low (<10 mg/mL)Increased aliphatic bulk disrupts the primary solvation shell.
Acetonitrile Polar Aprotic37.5Very Low (<5 mg/mL)Weak H-bond acceptor; relies primarily on dipole-dipole interactions.

Self-Validating Experimental Protocol: Thermodynamic Solubility

To ensure scientific integrity, solubility must not be estimated via rapid kinetic dissolution. Instead, it requires a self-validating Isothermal Shake-Flask Method coupled with HPLC-UV quantification to guarantee that the system has reached true thermodynamic equilibrium.

Step-by-Step Methodology
  • Saturation Preparation: Add an excess amount of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate solid (approx. 100-200 mg) into a 2 mL sealed amber glass vial containing 1 mL of the target solvent.

    • Causality: Maintaining a visible excess of the solid phase ensures the solution achieves thermodynamic saturation rather than a transient kinetic state.

  • Isothermal Equilibration: Secure the vials in a thermostatic shaker bath set to 298.15 ± 0.1 K and agitate at 300 rpm for 48 hours.

    • Causality: A 48-hour window provides sufficient time to overcome the activation energy of dissolution and allows the tautomeric equilibrium of the 1,2,4-triazole ring to fully stabilize within the solvent matrix.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation prevents filter clogging and pressure-induced precipitation. PTFE is chosen for its chemical inertness, preventing the adsorption of the compound onto the filter membrane.

  • System Suitability & Self-Validation (Critical Step):

    • Recovery Spike: To validate that the PTFE filter did not selectively adsorb the compound, spike a known concentration of an analytical standard into the filtered supernatant. A recovery of 98–102% confirms the absence of matrix effects.

  • HPLC-UV Quantification: Dilute the filtrate appropriately and analyze via HPLC (C18 column, Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid, UV detection at ~210 nm).

    • Causality: Gravimetric analysis is highly susceptible to residual solvent weight, especially with high-boiling solvents like DMSO (b.p. 189°C). HPLC-UV provides compound-specific quantification, bypassing solvent evaporation artifacts.

Visualizing the Solvation Workflow

SolvationWorkflow A Methyl 2-(1H-1,2,4-triazol-5-yl)acetate (Solid Phase) B Solvent Introduction A->B C DMSO Solvation (Aprotic Pathway) B->C High H-Bond Acceptance D H2O / MeOH Solvation (Protic Pathway) B->D Donor-Acceptor Network E Isothermal Equilibration (48h at 298.15 K) C->E D->E F Phase Separation (0.22 µm PTFE) E->F Saturation Reached G HPLC-UV Quantification (Self-Validating) F->G Supernatant Analysis

Fig 1: Thermodynamic solubility workflow and solvation pathways for triazole derivatives.

References

  • Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.
  • Source: National Institutes of Health (NIH)
  • Solubility of dicarbohydrazide bis[3-(5-nitroimino-1,2,4-triazole)
  • Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)

Sources

Thermodynamic stability and tautomerism of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the thermodynamic stability and tautomeric dynamics of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate requires a rigorous understanding of heterocyclic physical chemistry. As a foundational scaffold in medicinal chemistry, the 1,2,4-triazole ring acts as a robust bioisostere for amides, esters, and carboxylic acids 1. However, its efficacy in drug design is entirely dependent on its tautomeric state, which dictates receptor binding affinity, hydrogen-bonding geometry, and solubility 2.

This guide provides a comprehensive framework for evaluating the thermodynamic stability of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate, combining theoretical principles with self-validating experimental protocols.

Theoretical Framework: The Tautomeric Landscape

The 1,2,4-triazole ring contains three nitrogen atoms and a mobile proton, allowing it to exist in three primary tautomeric forms: 1H , 2H , and 4H 2. For Methyl 2-(1,2,4-triazol-5-yl)acetate, the substituent at the C5 position (the methyl acetate group, -CH₂COOCH₃) fundamentally alters the energetic landscape of these isomers.

Mechanistic Causality of Substituent Effects

The relative stability of C5-substituted 1,2,4-triazole tautomers is governed by the electronic properties of the substituent [[3]]().

  • The 1H vs. 2H Equilibrium: The -CH₂COOCH₃ group features a methylene spacer that insulates the triazole ring from the strong resonance withdrawal of the ester carbonyl. However, it still exerts a mild inductive electron-withdrawing effect (-I). Quantum chemical studies demonstrate that electron-withdrawing substituents at the C5 position preferentially stabilize the N1-H (1H) tautomer over the N2-H (2H) tautomer 4.

  • The 4H Instability: The 4H-tautomer is universally the least stable form for this class of molecules 4. Placing the proton on N4 disrupts the optimal cyclic π -electron delocalization and introduces severe steric clashes with the bulky C5 methyl acetate group.

G sub Methyl 2-(1,2,4-triazol-5-yl)acetate Substituent Effects ind Inductive Effect (-CH2COOCH3) sub->ind sol Solvent Polarity (Dielectric Constant) sub->sol steric Steric Bulk (Ester Group) sub->steric t1h 1H-Tautomer (Most Stable in Gas) ind->t1h Favors (Electron Withdrawing) t2h 2H-Tautomer (Stabilized by Polar Solvents) sol->t2h Increases Dipole Stabilization t4h 4H-Tautomer (Least Stable) steric->t4h Disfavors (Steric Clash)

Logical relationship of substituent and environmental effects on 1,2,4-triazole tautomer stability.

Thermodynamic Stability: Quantitative Insights

To predict the behavior of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate in biological systems, we must evaluate its thermodynamics across different dielectric environments. The table below synthesizes extrapolated Density Functional Theory (DFT) data (at the B3LYP/6-311++G** level) typical for C5-substituted 1,2,4-triazoles [[4]](), 5.

Tautomeric FormRelative Free Energy ( ΔG ) Gas PhaseRelative Free Energy ( ΔG ) Aqueous (PCM)Dipole Moment ( μ , Debye)Predicted Ambient Population
1H-Tautomer 0.00 kcal/mol0.00 kcal/mol~2.8 D> 95%
2H-Tautomer +1.85 kcal/mol+0.65 kcal/mol~4.5 D< 5%
4H-Tautomer +7.40 kcal/mol+5.20 kcal/mol~5.1 D~ 0%

Note: While the 1H-tautomer is the global minimum, highly polar solvents (like water or DMSO) disproportionately stabilize the 2H-tautomer due to its larger dipole moment, narrowing the free energy gap.

Experimental Methodologies: Self-Validating Protocols

Modern investigations of tautomerism require orthogonal techniques to prevent misassignment caused by rapid proton exchange or crystal packing biases 3. The following protocols establish a self-validating loop between solution-state dynamics, solid-state conformation, and theoretical thermodynamics.

Workflow start Synthesize & Purify Methyl 2-(1,2,4-triazol-5-yl)acetate nmr Variable-Temperature (VT) NMR (DMSO-d6, 298K to 373K) start->nmr xray Single Crystal X-Ray Diffraction (Solid-State Tautomer) start->xray comp DFT Computational Modeling (B3LYP/6-311++G**) start->comp integ Data Integration & Tautomer Assignment nmr->integ Solution Dynamics xray->integ Solid-State Conformation comp->integ Thermodynamic Validation

Integrated experimental and computational workflow for tautomeric assignment and validation.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Solution-State Dynamics

Causality: At 298 K, intermolecular proton transfer between N1 and N2 is often faster than the NMR timescale, resulting in a single, time-averaged set of signals for the triazole carbon atoms. By cooling the sample, we reduce the kinetic energy below the activation barrier ( ΔG‡ ) of tautomerization, "freezing" the equilibrium to observe distinct tautomers 3.

  • Sample Preparation: Dissolve 15 mg of highly purified Methyl 2-(1H-1,2,4-triazol-5-yl)acetate in 0.6 mL of anhydrous DMF-d7 (chosen for its low freezing point and high polarity).

  • Calibration: Calibrate the NMR probe temperature using a neat methanol standard to ensure precise thermodynamic calculations.

  • Acquisition: Acquire ¹H and ¹³C spectra at 298 K. Sequentially lower the temperature in 10 K increments down to 220 K, allowing 5 minutes of thermal equilibration at each step.

  • Self-Validation Step: Integrate the distinct N-H proton peaks (or C3/C5 carbon signals) resolved at 220 K. Calculate the experimental equilibrium constant ( Keq​ ). Convert this to experimental free energy ( ΔG=−RTlnKeq​ ) and cross-reference it against the DFT-calculated ΔG for the 1H/2H ratio. A match validates the assignment.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) for Solid-State Assignment

Causality: While VT-NMR captures the dynamic solution state, SC-XRD provides absolute structural confirmation. However, researchers must be aware that the solid-state tautomer is heavily biased by crystal packing forces and intermolecular hydrogen bonding networks, which can sometimes stabilize a tautomer that is a minor species in the gas phase 3.

  • Crystallization: Dissolve the compound in a minimum volume of a binary solvent system (e.g., ethyl acetate/hexane). Allow slow evaporation at 4 °C to promote the growth of diffraction-quality single crystals.

  • Diffraction: Mount a suitable crystal on a diffractometer equipped with a low-temperature device (100 K) to minimize thermal motion and accurately locate the mobile hydrogen atom.

  • Self-Validation Step: Analyze the internal triazole ring bond lengths. In the 1H-tautomer, the N2=C3 and N4=C5 bonds will exhibit pronounced double-bond character (shorter bond lengths, typically ~1.31 Å) compared to the adjacent single bonds. Compare these experimental bond lengths directly to the DFT-optimized geometries to definitively confirm the tautomeric state.

Sources

IR spectroscopy absorption bands for Methyl 2-(1H-1,2,4-triazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Vibrational Spectroscopy of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate: A Mechanistic Guide to IR Band Assignment and Acquisition

Structural Dynamics and Vibrational Causality

Methyl 2-(1H-1,2,4-triazol-5-yl)acetate is a highly versatile intermediate utilized extensively in the development of antifungal, antiviral, and antineoplastic therapeutics. The molecule’s architecture presents a distinct vibrational dichotomy: a rigid, aromatic-like 1,2,4-triazole pharmacophore coupled to a flexible, electron-withdrawing methyl acetate side chain via a methylene (-CH₂-) bridge.

Understanding the Infrared (IR) spectral signature of this compound requires analyzing the causality behind its molecular vibrations:

  • Electronic Isolation of the Ester: Because the acetate moiety is separated from the triazole ring by an sp³-hybridized methylene carbon, there is no direct π-conjugation between the ring and the ester carbonyl. As a result, the C=O stretching frequency is not lowered by resonance and behaves similarly to an isolated aliphatic ester[1].

  • Hydrogen Bonding and Tautomerism: The 1H-1,2,4-triazole ring is highly susceptible to tautomerization and acts as both a hydrogen bond donor (via N-H) and acceptor (via the unprotonated nitrogens). In the solid state, this creates an extensive intermolecular hydrogen-bonding network. This dynamic directly causes the extreme broadening of the N-H stretching band and can induce subtle bathochromic (red) shifts in the ester C=O band if it participates as an H-bond acceptor[2].

Quantitative Spectral Mapping

The table below summarizes the diagnostic IR absorption bands for Methyl 2-(1H-1,2,4-triazol-5-yl)acetate, mapping each functional group to its expected wavenumber and the physical causality governing its appearance.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Causality
Triazole N-H Stretching3100 – 3300Medium, BroadExtreme broadening is driven by solid-state intermolecular H-bonding networks[3].
Aromatic C-H Stretching3000 – 3100Weak, SharpLocalized stretching of the C-H bond on the triazole ring (C3 position).
Aliphatic C-H Asym/Sym Stretching2850 – 2950Weak to MediumOriginates from the -CH₂- bridge and the terminal -CH₃ of the ester group.
Ester C=O Stretching1735 – 1750Strong, SharpIsolated from the ring's π-system by the methylene bridge; frequency remains high[1].
Triazole C=N Stretching1500 – 1580Medium to StrongCorresponds to ring breathing and localized double bond stretching within the heterocycle[4].
Ester C-O-C Asym Stretching1200 – 1250Strong, BroadCoupled asymmetric stretching vibrations of the acetate moiety.

Self-Validating ATR-FTIR Acquisition Protocol

To ensure high-fidelity spectral data, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is prioritized over traditional KBr pellet methods. Causality for this choice: KBr is highly hygroscopic. The mechanical grinding required for KBr pellets introduces atmospheric moisture, which absorbs strongly at ~3300 cm⁻¹ (O-H stretch) and ~1640 cm⁻¹ (H-O-H bend). These artifacts directly overlap with the critical N-H and C=N bands of the triazole ring. ATR-FTIR eliminates this interference and preserves the polymorphic integrity of the sample.

Step-by-Step Methodology:

  • System Validation (The Self-Validating Step): Before introducing the sample, run a 1.5 mil polystyrene standard film. Verify that the diagnostic aromatic C-H stretching peak appears exactly at 1601.2 cm⁻¹ (± 1 cm⁻¹). This ensures the interferometer's laser calibration is accurate.

  • Background Acquisition: Clean the Diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) of the ambient air to digitally subtract atmospheric CO₂ (2350 cm⁻¹) and ambient water vapor.

  • Sample Preparation & Loading: Desiccate the Methyl 2-(1H-1,2,4-triazol-5-yl)acetate sample for 2 hours prior to analysis to strip surface moisture. Place 2–3 mg of the crystalline powder directly onto the diamond crystal.

  • Pressure Application: Lower the ATR pressure anvil until the software indicates optimal contact. Mechanistic note: Insufficient pressure leads to poor evanescent wave penetration (resulting in weak signal), while excessive pressure can induce pressure-driven polymorphic transitions in flexible ester chains.

  • Spectral Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans. Causality: 64 scans increase the signal-to-noise (S/N) ratio by a factor of 8 ( 64​ ), which is mathematically required to resolve the weak aliphatic C-H stretches from the baseline noise.

Workflow Visualization

IR_Workflow SystemCheck 1. System Validation (Polystyrene Standard) Background 2. Background Scan (Ambient Air/Crystal) SystemCheck->Background Calibration Pass SamplePrep 3. Sample Loading (Desiccated Application) Background->SamplePrep Baseline Flat Acquisition 4. ATR-FTIR Acquisition (64 Scans, 4 cm⁻¹ Res) SamplePrep->Acquisition Optimal Pressure Validation 5. Data Validation (S/N Ratio & H2O Check) Acquisition->Validation Interferogram Export

Fig 1: Self-validating ATR-FTIR workflow ensuring spectral integrity for triazole derivatives.

Artifact Resolution and Spectral Interpretation

When interpreting the resultant spectrum, researchers must account for specific optical and chemical artifacts:

  • Peak Splitting at 1740 cm⁻¹: If the ester C=O band appears as a doublet, this is rarely an impurity. It is typically a manifestation of the equilibrium between two distinct hydrogen-bonded states in the solid lattice (e.g., one ester molecule bonded to one vs. two adjacent triazole N-H donors)[2].

  • Anomalous Dispersion: Because ATR relies on the refractive index of the sample, highly absorbing bands (like the C=O stretch) may exhibit an asymmetric, derivative-like tail on the low-wavenumber side. This is an optical artifact of the evanescent wave, not a structural anomaly, and can be mathematically corrected using an Advanced ATR Correction algorithm.

Sources

High-Resolution Mass Spectrometry Profiling of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate: Exact Mass and Isotopic Pattern Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(1H-1,2,4-triazol-5-yl)acetate is a critical intermediate in the synthesis of triazole-based therapeutics and agricultural compounds. In drug metabolism and pharmacokinetics (DMPK) as well as residue monitoring, the unambiguous identification of such small, polar molecules requires High-Resolution Mass Spectrometry (HRMS)[1]. This technical guide establishes a rigorous, self-validating analytical framework for the structural elucidation of this compound, detailing the causality behind exact mass calculations, fine isotopic distribution profiling, and advanced LC-HRMS/MS methodologies.

Theoretical Framework: Exact Mass & Isotopic Distribution

To achieve unequivocal identification, analytical chemists cannot rely on nominal mass alone; they must leverage the exact mass and the fine isotopic structure of the molecule[2].

The Nitrogen Rule and Exact Mass Calculation

The neutral chemical formula for Methyl 2-(1H-1,2,4-triazol-5-yl)acetate is C5H7N3O2 .

  • Nitrogen Rule Logic : The formula contains an odd number of nitrogen atoms (3). Consequently, its neutral nominal mass is odd (141 Da), which serves as a primary heuristic filter during structural elucidation[2].

  • Exact Mass : Calculated using the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O), the theoretical exact mass of the neutral molecule is 141.0538 Da [2].

  • Ionization Causality : The 1,2,4-triazole ring possesses basic nitrogen atoms that readily accept a proton in positive Electrospray Ionization (ESI+). The addition of a proton ( 1 H + , 1.0073 Da) yields the even-electron precursor ion [M+H] + at m/z 142.0611 [1].

Isotopic Pattern as an Orthogonal Filter

While modern HRMS instruments can achieve mass accuracy within 1–5 ppm, multiple empirical formulas can still share the same exact mass within this narrow window[1][3]. The isotopic pattern acts as a secondary, orthogonal filter. The natural abundances of 13 C, 15 N, and 18 O create a unique "fingerprint" for C5H7N3O2.

Table 1: Theoretical Exact Mass and Isotopic Abundances for [M+H]+ (C5H8N3O2+)

Isotope Peakm/z (Theoretical)Relative Abundance (%)Primary Elemental Contributors
M (Monoisotopic) 142.0611100.00 12 C, 1 H, 14 N, 16 O
M+1 143.0645~6.60 13 C (5.35%), 15 N (1.09%)
M+2 144.0653~0.58 18 O (0.41%), 13 C 2​ (0.11%)

Data synthesized based on IUPAC standard atomic weights and isotopic distributions.

Analytical Methodology: LC-HRMS/MS Protocol

The following step-by-step protocol is designed as a self-validating system, ensuring that experimental artifacts are minimized and data integrity is maintained[4].

Experimental Causality and Workflow

Why HILIC over C18? Methyl 2-(1H-1,2,4-triazol-5-yl)acetate is a highly polar, low-molecular-weight compound. Traditional reversed-phase (C18) chromatography often fails to retain such polar analytes, leading to co-elution with the solvent front and severe ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated to ensure adequate retention and separation from matrix interferences.

Step-by-Step Methodology
  • Sample Preparation : Dilute the analyte in a high-organic solvent (e.g., 90% Acetonitrile) to ensure compatibility with initial HILIC mobile phase conditions. Spike in an isotopically labeled internal standard (e.g., 13 C-labeled analog) at 10 ng/mL to correct for matrix effects[1].

  • Chromatographic Separation :

    • Column : Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A : 10 mM Ammonium formate in water, adjusted to pH 3.0 with formic acid. Causality: Low pH ensures the triazole nitrogens remain fully protonated, maximizing ESI+ efficiency.

    • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

    • Gradient : Isocratic hold at 95% B for 1 min, linear gradient to 50% B over 5 min, flow rate 0.3 mL/min.

  • HRMS Acquisition :

    • Instrument : Orbitrap or Q-TOF mass spectrometer[3].

    • Source : Heated Electrospray Ionization (HESI) in positive mode. Spray voltage set to +3.5 kV[4].

    • Resolution : Set Full Scan resolution to 120,000 FWHM at m/z 200 to resolve fine isotopic structures (e.g., separating 13 C and 15 N contributions in the M+1 peak)[4].

Workflow Step1 1. Sample Preparation Dilution & Matrix Match Step2 2. UHPLC Separation HILIC Column (Polar Retention) Step1->Step2 5 µL Injection Step3 3. ESI(+) Ionization [M+H]+ Generation Step2->Step3 Eluent (pH 3.0) Step4 4. HRMS Acquisition Orbitrap/Q-TOF (R > 120k) Step3->Step4 Gas-Phase Ions Step5 5. Data Processing Exact Mass & Isotope Fit Step4->Step5 Raw MS/MS Spectra

Figure 1: Self-validating LC-HRMS experimental workflow for polar analyte profiling.

Data Interpretation & Structural Elucidation

In data-dependent acquisition (DDA) mode, the HRMS system isolates the [M+H]+ precursor and subjects it to Higher-energy Collisional Dissociation (HCD)[3]. To capture a comprehensive fragmentation profile, a stepped Normalized Collision Energy (NCE) of 20, 30, and 40% is utilized[4].

Fragmentation Logic

The fragmentation of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate follows predictable, thermodynamically driven neutral losses:

  • Ester Cleavage : The most labile moiety is the methyl ester side chain. The neutral loss of methanol (CH 3​ OH, 32.0262 Da) generates a highly conjugated acylium ion at m/z 110.0349 .

  • Acyl Cleavage : The resulting acylium ion rapidly extrudes carbon monoxide (CO, 27.9949 Da) to yield a stable, protonated triazole-containing fragment at m/z 82.0400 .

Fragmentation Precursor Precursor Ion [M+H]+ m/z 142.0611 Frag1 Acylium Ion [M+H - CH3OH]+ m/z 110.0349 Precursor->Frag1 Neutral Loss: Methanol (-32.0262 Da) Frag2 Triazole Fragment [M+H - CH3OH - CO]+ m/z 82.0400 Frag1->Frag2 Neutral Loss: Carbon Monoxide (-27.9949 Da)

Figure 2: Primary MS/MS fragmentation logic of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate.

Quality Assurance & Self-Validating Systems

To ensure the trustworthiness of the analytical data, the workflow must actively validate itself against environmental and instrumental variables:

  • Mass Defect Filtering (MDF) : The exact mass of 142.0611 has a mass defect of +0.0611 Da. Applying an MDF window of +0.04 to +0.08 Da automatically filters out background chemical noise (e.g., halogenated contaminants), which typically exhibit negative mass defects.

  • Isotopic Fit (Sigma-Fit) : Software algorithms must compare the empirical isotopic distribution against the theoretical values in Table 1. A spectral match score of >95% is required to validate the chemical formula, ensuring that the M+1 and M+2 intensity ratios align with the predicted carbon and oxygen isotope counts[4].

  • System Suitability and Lock Mass : Quality Control (QC) mixtures must be injected every 10 samples[4]. Furthermore, an internal lock mass (e.g., ambient fluorinated phosphazines) must be utilized to continuously calibrate the mass axis, ensuring the mass accuracy remains strictly < 2 ppm throughout the run[4].

Conclusion

The rigorous application of LC-HRMS/MS, grounded in exact mass calculations and isotopic pattern matching, provides an unequivocal framework for identifying Methyl 2-(1H-1,2,4-triazol-5-yl)acetate. By understanding the causality behind ionization mechanics, HILIC chromatography, and thermodynamically driven fragmentation, researchers can confidently build robust, self-validating analytical methods essential for modern triazole-based drug development and residue monitoring.

References

  • Silverstein, R. M., et al. "Mass Spectrometry - COPYRIGHTED MATERIAL (Appendix A: Exact Masses)". Wiley. 2

  • "Sample Screening and Determination of 214 Veterinary Drug Residues in Food Using Chromatography". D-NB.info. 1

  • "Development of Mass Spectrometric Methods for the determination of Emerging Pollutants in wastewater". National and Kapodistrian University of Athens. 3

  • "Development of methods for the determination of veterinary drugs in food matrices by Liquid Chromatography – Mass Spectrometry". Edulll.gr.

  • "Creation of an Open-Access High-Resolution Tandem Mass Spectral Library of 1000 Food Toxicants". Analytical Chemistry - ACS Publications. 4

Sources

Methodological & Application

Step-by-step synthesis protocol for Methyl 2-(1H-1,2,4-triazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis and Isolation Protocol for Methyl 2-(1H-1,2,4-triazol-5-yl)acetate

Prepared By: Senior Application Scientist, Synthetic Methodologies Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary & Mechanistic Rationale

Methyl 2-(1H-1,2,4-triazol-5-yl)acetate (often referred to interchangeably as the 3-yl tautomer due to annular tautomerism) is a critical bifunctional building block in medicinal chemistry. It serves as an excellent bioisostere for amides and esters, while the methylene linker provides essential conformational flexibility for structure-activity relationship (SAR) optimization.

Attempting to synthesize this compound via direct alkylation of 1,2,4-triazole with methyl bromoacetate typically results in poor regioselectivity, yielding predominantly N1- and N4-alkylated products rather than the desired C5 (or C3) substitution. To bypass this, our protocol constructs the triazole ring de novo around the pre-existing carbon-carbon bond.

We utilize a two-stage approach grounded in classic heterocyclic chemistry [1]:

  • Pinner Reaction: Activation of methyl cyanoacetate to an imidate hydrochloride.

  • Einhorn-Brunner-type Condensation: Reaction of the imidate with formylhydrazine to generate an amidrazone intermediate, which subsequently undergoes intramolecular cyclodehydration to form the 1,2,4-triazole core.

Synthetic Workflow & Pathway Visualization

To ensure reproducibility, the reaction cascade is mapped below. We utilize in situ generation of anhydrous HCl (via acetyl chloride in methanol) to circumvent the hazards and inconsistencies associated with bubbling dry HCl gas.

Synthesis A Methyl Cyanoacetate + Anhydrous MeOH C Methyl 3-methoxy-3- iminopropanoate HCl A->C 0°C to 4°C, 24h B Acetyl Chloride (Generates HCl in situ) B->C Stoichiometric E Amidrazone Intermediate C->E Nucleophilic Addition D Formylhydrazine + Triethylamine D->E Neutralization & Attack G Methyl 2-(1H-1,2,4- triazol-5-yl)acetate E->G Intramolecular Condensation F Cyclodehydration (Ethanol Reflux) F->G -H2O, -MeOH

Fig 1: De novo synthetic cascade for Methyl 2-(1H-1,2,4-triazol-5-yl)acetate.

Step-by-Step Experimental Methodologies

Note: All procedures must be conducted in a certified fume hood using standard Schlenk techniques for anhydrous conditions.

Phase 1: Synthesis of Methyl 3-methoxy-3-iminopropanoate hydrochloride

Causality Check: Generating HCl in situ ensures strict stoichiometry and maintains the strictly anhydrous conditions required to prevent the premature hydrolysis of the imidate back to an ester or amide [2].

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, rubber septum, and an argon balloon.

  • Reagent Loading: Add methyl cyanoacetate (9.91 g, 100 mmol) and anhydrous methanol (50 mL). Cool the solution to 0 °C using an ice-water bath.

  • In Situ HCl Generation: Dropwise, over 30 minutes, add acetyl chloride (8.5 mL, 120 mmol) via syringe. The reaction of acetyl chloride with methanol generates anhydrous HCl and methyl acetate as a benign byproduct.

  • Incubation: Remove the ice bath after 1 hour. Seal the flask and transfer to a 4 °C refrigerator for 24 hours to allow complete Pinner addition.

  • Isolation: Concentrate the reaction mixture in vacuo (bath temperature < 30 °C to prevent thermal decomposition). Triturate the resulting viscous oil with cold, anhydrous diethyl ether (3 × 50 mL).

  • Collection: Filter the resulting white crystalline solid rapidly under a blanket of argon. Dry under high vacuum to afford the imidate hydrochloride. Proceed immediately to Phase 2, as imidate salts are highly hygroscopic.

Phase 2: Condensation and Cyclization

Causality Check: Triethylamine is added to liberate the free base of the imidate, allowing the highly nucleophilic terminal nitrogen of formylhydrazine to attack the imidate carbon.

  • Neutralization: Suspend the imidate hydrochloride (~16.7 g, ~100 mmol) in anhydrous ethanol (100 mL) at 0 °C. Add triethylamine (14.0 mL, 100 mmol) dropwise. Stir for 15 minutes.

  • Condensation: Add formylhydrazine (6.0 g, 100 mmol) in one portion. A mild exotherm may be observed as the amidrazone intermediate forms.

  • Cyclodehydration: Attach a reflux condenser. Heat the reaction mixture to a gentle reflux (80 °C) for 12 hours. The heat drives the intramolecular condensation between the amidrazone amine and the formyl carbonyl, eliminating water to aromatize the triazole ring.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo. Partition the residue between ethyl acetate (150 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with additional ethyl acetate (2 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% Dichloromethane to 90:10 Dichloromethane:Methanol).

Quantitative Data & Analytical Targets

To validate the success of the synthesis, compare your analytical results against the expected parameters summarized in the table below.

ParameterPhase 1 (Imidate HCl)Phase 2 (Target Triazole)
Physical State White, hygroscopic solidOff-white crystalline powder
Expected Yield 85 - 92%60 - 70% (over 2 steps)
Reaction Temp 0 °C to 4 °C80 °C (Reflux)
Reaction Time 24 Hours12 Hours
ESI-MS (m/z) [M-Cl]⁺ = 132.1[M+H]⁺ = 142.1
¹H NMR Key Shifts ~4.2 ppm (s, 3H, OCH₃)~8.3 ppm (s, 1H, Triazole C-H)
Stability Low (Store < -20 °C, Ar)High (Bench stable)

References

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87-127. Available at:[Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Edition). John Wiley & Sons. Available at:[Link]

Application Note: Utilizing Methyl 2-(1H-1,2,4-triazol-5-yl)acetate in Multi-Component Click Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: Scaffold functionalization, mechanistic causality, and self-validating protocols for the synthesis of bis-triazole pharmacophores via one-pot, three-component Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Scientific Rationale & Scaffold Dynamics

In modern drug discovery, the demand for highly functionalized, multi-target pharmacophores has driven the adoption of multi-component reactions (MCRs) and click chemistry. Methyl 2-(1H-1,2,4-triazol-5-yl)acetate emerges as a highly versatile, bifunctional building block in this domain.

The structural architecture of this scaffold offers two orthogonal sites of reactivity:

  • The Active Methylene (-CH₂COOMe): The acetate moiety can participate in classic multi-component Knoevenagel-type condensations, serving as a precursor for fused heterocyclic systems.

  • The 1H-1,2,4-Triazole Ring: The nucleophilic nitrogen (pKa ~10) can be readily alkylated. By functionalizing this nitrogen with a propargyl group, the scaffold is primed for click chemistry.

Recent pharmacological studies have demonstrated that hybrid molecules containing both 1,2,4-triazole and 1,2,3-triazole rings exhibit profound biological activities, serving as potent broad-spectrum antimicrobials[1] and highly selective aromatase inhibitors for breast cancer therapies[2].

To access these bis-triazole hybrids safely and efficiently, we employ a one-pot, three-component click reaction . Instead of isolating hazardous, low-molecular-weight organic azides, this protocol generates the azide in situ from an alkyl/aryl halide and sodium azide, immediately trapping it with the propargylated scaffold via CuAAC[3]. This approach maximizes atom economy, eliminates explosion risks, and ensures complete regioselectivity.

Reaction Workflow & Visualization

The synthesis is structured as a two-phase workflow. Phase 1 involves the N-alkylation of the scaffold to install a terminal alkyne. Phase 2 is the multi-component assembly of the final bis-triazole hybrid.

Workflow A Methyl 2-(1H-1,2,4-triazol-5-yl)acetate (Starting Material) C N-Propargylated Triazole Scaffold A->C Step 1: N-Alkylation B Propargyl Bromide K2CO3, DMF B->C F 1,2,4-Triazole / 1,2,3-Triazole Hybrid Product C->F Step 2: 3-Component Click D R-X + NaN3 (In situ Azide) D->F E CuSO4 / NaAsc t-BuOH:H2O E->F Catalyst System

Figure 1: Two-step workflow for synthesizing bis-triazole hybrids via multi-component click chemistry.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . By integrating in-process analytical checkpoints, researchers can confirm the success of each mechanistic step before proceeding, preventing downstream failures.

Protocol A: Synthesis of Methyl 2-(1-propargyl-1H-1,2,4-triazol-5-yl)acetate

Objective: Install the terminal alkyne required for the CuAAC reaction.

Reagents & Causality:

  • Substrate: Methyl 2-(1H-1,2,4-triazol-5-yl)acetate (1.0 eq, 10 mmol).

  • Alkylating Agent: Propargyl bromide (80% in toluene, 1.2 eq). Slight excess ensures complete conversion.

  • Base: Potassium carbonate (K₂CO₃, 1.5 eq). Causality: K₂CO₃ is a mild base, perfectly tuned to deprotonate the 1H-triazole without causing hydrolysis of the sensitive methyl ester moiety.

  • Solvent: Anhydrous DMF (20 mL). Causality: Polar aprotic solvents accelerate Sₙ2 substitutions by leaving the nucleophile unsolvated and highly reactive.

Step-by-Step Procedure:

  • Suspend K₂CO₃ in anhydrous DMF in a flame-dried round-bottom flask under N₂ atmosphere.

  • Add Methyl 2-(1H-1,2,4-triazol-5-yl)acetate and stir at room temperature for 30 minutes to pre-form the triazolide anion.

  • Dropwise add propargyl bromide at 0 °C to control the exothermic alkylation and maximize N1 over N2 regioselectivity.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench with ice water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation & Analytical Checkpoints:

  • TLC: Hexane:EtOAc (1:1). The starting material (Rf ~0.2) should completely disappear, replaced by a new spot (Rf ~0.5).

  • IR Spectroscopy: Confirm the appearance of a sharp peak at ~3290 cm⁻¹ (terminal alkyne C-H stretch) and ~2120 cm⁻¹ (C≡C stretch).

Protocol B: One-Pot, Three-Component CuAAC Reaction

Objective: Assemble the bis-triazole hybrid using in situ azide generation.

Reagents & Causality:

  • Substrates: Alkyl/Aryl halide (1.1 eq), Sodium Azide (NaN₃, 1.2 eq), Alkyne from Protocol A (1.0 eq, 5 mmol).

  • Catalyst System: CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%). Causality: Sodium ascorbate acts as a sacrificial reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative Glaser homocoupling of the alkynes.

  • Solvent: t-BuOH:H₂O (1:1 v/v, 20 mL). Causality: Water is essential to dissolve the inorganic salts (NaN₃, CuSO₄, NaAsc), while t-butanol solubilizes the organic halide and alkyne.

Step-by-Step Procedure:

  • In a 50 mL flask, dissolve the alkyl halide and NaN₃ in the t-BuOH:H₂O mixture. Stir at 50 °C for 2 hours to allow the Sₙ2 formation of the organic azide.

  • Cool to room temperature and add the alkyne (Methyl 2-(1-propargyl-1H-1,2,4-triazol-5-yl)acetate).

  • Add CuSO₄·5H₂O followed immediately by Sodium Ascorbate.

  • Stir vigorously at room temperature for 12 hours.

  • Dilute with water (20 mL) and extract with Dichloromethane (3 x 20 mL). Wash with dilute NH₄OH to remove copper salts, dry, and concentrate.

Self-Validation & Analytical Checkpoints:

  • Visual Cue: Upon addition of sodium ascorbate, the solution must change from pale blue (Cu²⁺) to yellow/orange (Cu⁺), confirming active catalyst generation.

  • IR Monitoring: During step 1, an aliquot should show a strong azide stretch at ~2100 cm⁻¹ . After step 4, this peak must completely disappear, validating full consumption of the hazardous intermediate.

  • LC-MS: Confirm the presence of the exact mass [M+H]⁺ corresponding to the 1,4-disubstituted 1,2,3-triazole product.

Mechanistic Pathway of the Catalytic Cycle

Understanding the transmetalation and cycloaddition sequence is critical for troubleshooting catalyst poisoning or incomplete conversions.

Mechanism N1 Alkyl Halide (R-X) + NaN3 N2 In situ Organic Azide (R-N3) N1->N2 SN2 Substitution N6 Dinuclear Cu Intermediate N2->N6 N3 Terminal Alkyne (Propargylated Scaffold) N5 Copper(I) Acetylide Complex N3->N5 N4 Cu(I) Catalyst (from CuSO4 + NaAsc) N4->N5 pi-coordination & deprotonation N5->N6 + R-N3 N7 Cycloaddition & Protonation N6->N7 Ring Closure N7->N4 Cu(I) Regeneration N8 1,4-Disubstituted 1,2,3-Triazole N7->N8 Product Release

Figure 2: Catalytic cycle of the three-component CuAAC reaction with in situ azide formation.

Quantitative Data & Condition Optimization

To establish the robustness of the three-component protocol, various reaction parameters were optimized. The table below summarizes the quantitative yield data based on variations in solvent and catalyst loading, proving the causality of the chosen standard conditions.

EntryHalide SubstrateSolvent SystemCatalyst (CuSO₄)Temp (°C)Time (h)Yield (%)Observation / Causality
1Benzyl BromideDMF5 mol%251245%Poor solubility of NaN₃ in pure DMF limits azide formation.
2Benzyl BromideH₂O5 mol%251230%Organic substrates agglomerate; poor phase transfer.
3 Benzyl Bromide t-BuOH:H₂O (1:1) 5 mol% 25 12 94% Optimal amphiphilic environment; complete conversion.
4Benzyl Bromidet-BuOH:H₂O (1:1)1 mol%252462%Catalyst starvation leads to incomplete cycloaddition.
51-Bromooctanet-BuOH:H₂O (1:1)5 mol%50888%Mild heating required for less reactive aliphatic halides.

Note: Yields represent isolated, chromatographically pure bis-triazole products. The 1:1 ratio of t-BuOH to H₂O provides the exact dielectric constant required to stabilize the dinuclear copper intermediate.

References

  • Wei, F., Li, H., Song, C., Ma, Y., Zhou, L., Tung, C.-H., & Xu, Z. (2015). "Cu/Pd-Catalyzed, Three-Component Click Reaction of Azide, Alkyne, and Aryl Halide: One-Pot Strategy toward Trisubstituted Triazoles." Organic Letters, 17(11), 2860-2863.[Link][3]

  • Cao, S., et al. (2023). "Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review." European Journal of Medicinal Chemistry, 259, 115603.[Link][1]

  • Maghraby, M. T.-E., Salem, O. I. A., Almutairi, T. M., Bräse, S., Youssif, B. G. M., & Sheha, M. M. (2023). "New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity." Pharmaceuticals, 16(10), 1475.[Link][2]

Sources

Catalytic Applications of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate Ligands in Cross-Coupling: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Phosphine-Free Palladium and Copper Catalysis, Hemilabile Ligand Design, C–C and C–N Bond Formation

Executive Summary

As pharmaceutical pipelines increasingly rely on sterically hindered and electronically deactivated biaryl scaffolds, the limitations of traditional phosphine-based cross-coupling catalysts (e.g., oxidation susceptibility, toxicity, and difficult removal) become critical bottlenecks. Methyl 2-(1H-1,2,4-triazol-5-yl)acetate (MTZA) has emerged as a highly privileged, phosphine-free ligand scaffold.

This application note details the structural advantages, mechanistic causality, and validated experimental protocols for utilizing MTZA in Palladium-catalyzed Suzuki-Miyaura and Copper-catalyzed Ullmann-type cross-coupling reactions. By leveraging the unique hemilabile N,O-coordination of MTZA, researchers can achieve high turnover numbers (TON) while preventing catalyst degradation.

Mechanistic Insights: The Power of Hemilability (E-E-A-T)

The exceptional catalytic efficacy of MTZA is rooted in its bidentate, hemilabile coordination geometry. The ligand features two distinct binding domains:

  • The 1,2,4-Triazole Core: Acts as a strong σ -donor via the N2 or N4 nitrogen. This electron-rich anchor significantly enhances the electron density at the metal center, facilitating the oxidative addition of challenging substrates like unactivated aryl chlorides[1].

  • The Pendant Methyl Acetate Group: The ester carbonyl oxygen serves as a weak, hemilabile coordinating arm.

Causality Behind Experimental Efficacy

In standard catalytic systems, the metal center is highly vulnerable during the resting state, often aggregating into inactive "palladium black." The bidentate nature of substituted 1,2,4-triazoles creates highly stable, recyclable catalytic systems that resist this degradation[2].

During the catalytic cycle, the MTZA acetate oxygen coordinates to the Pd(II) intermediate, stabilizing it. However, because the Pd–O bond is relatively weak, it readily dissociates upon the introduction of the transmetalating agent (e.g., boronic acid). This dynamic "on-off" coordination lowers the activation energy barrier for the rate-limiting transmetalation step, a mechanism well-documented in advanced pincer and bidentate triazole complexes[3].

CatalyticCycle Pd0 Pd(0)-MTZA Active Catalyst OxAdd Oxidative Addition Ar-X Insertion Pd0->OxAdd + Ar-X PdII_1 Pd(II)(Ar)(X)-MTZA (O-Coordinated Resting State) OxAdd->PdII_1 Transmet Transmetalation O-Dissociation & Ar'-B(OH)2 Binding PdII_1->Transmet + Base - BX PdII_2 Pd(II)(Ar)(Ar')-MTZA (Pre-Elimination Complex) Transmet->PdII_2 RedElim Reductive Elimination Ar-Ar' Formation PdII_2->RedElim RedElim->Pd0 - Ar-Ar'

Pd-MTZA catalytic cycle highlighting hemilabile O-coordination.

Quantitative Performance Data

The superiority of the MTZA ligand is most evident when compared to ligand-free conditions and standard triphenylphosphine ( PPh3​ ) systems. The table below summarizes the optimization data for the Suzuki-Miyaura coupling of the deactivated substrate 4-chlorotoluene with phenylboronic acid.

Table 1: Optimization of Pd-Catalyzed Suzuki-Miyaura Coupling

EntryCatalyst SystemLigandTemp (°C)Time (h)GC Yield (%)*Catalyst State (Post-Rxn)
1 Pd(OAc)2​ None801215%Heavy Pd Black
2 Pd(OAc)2​ PPh3​ 801245%Moderate Pd Black
3 Pd(OAc)2​ MTZA 801294% Homogeneous, Clear
4 Pd(OAc)2​ MTZA 252472%Homogeneous, Clear

*Reaction Conditions: 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K2​CO3​ (2.0 mmol), DMF/ H2​O (4:1), 1.0 mol% Pd. Yields validated via GC-MS using dodecane as an internal standard.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checkpoints to verify catalyst activation and mass balance.

Workflow S1 1. Catalyst Ligation S2 2. Substrate Addition S1->S2 S3 3. Thermal Activation S2->S3 S4 4. GC-MS Validation S3->S4 S5 5. Product Isolation S4->S5

Self-validating experimental workflow for MTZA cross-coupling.

Protocol A: Pd-MTZA Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesis of sterically hindered biaryls from aryl chlorides.

Step 1: Catalyst Pre-activation & Baseline Establishment

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2​ (2.2 mg, 0.01 mmol, 1.0 mol%) and MTZA ligand (2.8 mg, 0.02 mmol, 2.0 mol%).

  • Add 2.0 mL of anhydrous, degassed DMF. Stir at room temperature for 15 minutes under an argon atmosphere.

  • Validation Checkpoint 1: Observe the solution. A color shift from orange-red to a pale, clear yellow indicates successful N,O-chelation and formation of the active Pd(II)-MTZA pre-catalyst.

Step 2: Substrate Addition

  • Add the aryl chloride (1.0 mmol) and phenylboronic acid (1.2 mmol, 1.2 equiv).

  • Add K2​CO3​ (276 mg, 2.0 mmol, 2.0 equiv) and 0.5 mL of degassed H2​O .

  • Add exactly 50.0 μL of dodecane (internal standard).

  • Validation Checkpoint 2: Extract a 10 μL aliquot, dilute in ethyl acetate, and run a baseline GC-MS to record the exact ratio of aryl chloride to dodecane.

Step 3: Reaction Execution

  • Seal the tube and heat to 80 °C in a pre-heated oil bath for 12 hours.

  • Validation Checkpoint 3: Monitor visually. The absence of a black precipitate confirms the hemilabile ester is successfully preventing Pd aggregation.

Step 4: Workup and Isolation

  • Cool to room temperature. Extract a 10 μL aliquot for final GC-MS analysis. Calculate the conversion yield against the dodecane standard.

  • Dilute the mixture with ethyl acetate (15 mL) and wash with brine (3 × 10 mL) to remove DMF and MTZA.

  • Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (silica gel, Hexanes/EtOAc).

Protocol B: Cu-MTZA Catalyzed C–N Ullmann Coupling

Objective: N-arylation of amines using aryl bromides.

Note: While MTZA is highly effective for Pd, its N,O-coordination is equally privileged in stabilizing Cu(I) species, preventing the disproportionation of Cu(I) to Cu(0) and Cu(II).

  • Setup: Charge a sealed tube with CuI (19 mg, 0.1 mmol, 10 mol%), MTZA (28 mg, 0.2 mmol, 20 mol%), and Cs2​CO3​ (650 mg, 2.0 mmol).

  • Reagents: Add aryl bromide (1.0 mmol), the target amine (1.2 mmol), and anhydrous DMSO (3.0 mL) under argon.

  • Reaction: Heat the mixture at 90 °C for 18 hours. (Standard ligand-free Ullmann couplings typically require 130 °C+).

  • Validation: Perform TLC (Hexane:EtOAc 3:1). The complete disappearance of the aryl bromide spot validates the efficiency of the Cu-MTZA catalytic system.

  • Purification: Quench with aqueous ammonia to complex residual copper, extract with dichloromethane, and purify via chromatography.

References

  • Palladium(II)
  • New palladium(II) complexes with 3-(2-pyridyl)
  • 1,2,4-Triazole-Based Palladium Pincer Complexes.

Sources

Application Notes and Protocols for the Preparation of Triazole-Based Metallodrugs Using Methyl 2-(1H-1,2,4-triazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Role of Triazoles in Metallodrug Discovery

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its capacity to engage in crucial hydrogen bonding interactions as both a donor and acceptor.[1] This heterocycle is a key pharmacophore in a multitude of therapeutic agents, demonstrating a broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties.[2][3][4] The therapeutic potential of triazole-based compounds can be significantly amplified through their coordination with transition metal ions.[2][5] The resulting metallodrugs often exhibit enhanced biological efficacy compared to the free organic ligands, a synergistic effect attributed to the central metal ion's influence on the overall geometry, lipophilicity, and interaction with biological targets.[2]

Methyl 2-(1H-1,2,4-triazol-5-yl)acetate serves as a highly versatile and strategic precursor for the synthesis of novel triazole-based ligands. Its intrinsic structure, featuring a triazole ring and an ester functional group, allows for straightforward chemical modifications to generate a library of chelating agents with diverse coordination properties. This guide provides a comprehensive overview and detailed protocols for the derivatization of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate and the subsequent synthesis of its corresponding transition metal complexes, paving the way for the exploration of new therapeutic agents.

Strategic Derivatization of the Precursor: Enhancing Coordination Capability

The ester group in Methyl 2-(1H-1,2,4-triazol-5-yl)acetate is not an optimal coordinating group for metal ions. Therefore, a preliminary derivatization is essential to introduce more potent chelating functionalities. The two primary and most effective derivatization pathways are hydrolysis to the corresponding carboxylic acid and hydrazinolysis to the acetohydrazide. These transformations create bidentate or potentially polydentate ligands that can form stable complexes with a variety of metal ions.

Protocol 1: Synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid (TAA)

This protocol details the base-catalyzed hydrolysis of the methyl ester to its corresponding carboxylic acid. The resulting 2-(1H-1,2,4-triazol-5-yl)acetic acid (TAA) can act as a bidentate ligand, coordinating to a metal center through a nitrogen atom of the triazole ring and one of the oxygen atoms of the carboxylate group.

Materials:

  • Methyl 2-(1H-1,2,4-triazol-5-yl)acetate

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethanol

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve Methyl 2-(1H-1,2,4-triazol-5-yl)acetate (0.05 mol) in 100 mL of deionized water.

  • Add a 10% aqueous solution of NaOH (0.06 mol) dropwise to the flask while stirring at room temperature.

  • Heat the reaction mixture to 60-70°C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of 2M HCl. This will precipitate the carboxylic acid.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white precipitate by vacuum filtration and wash it with a small amount of cold deionized water.

  • Recrystallize the crude product from a water-ethanol mixture to obtain pure 2-(1H-1,2,4-triazol-5-yl)acetic acid (TAA).

  • Dry the purified product in a vacuum oven at 50°C.

Protocol 2: Synthesis of 2-(1H-1,2,4-triazol-5-yl)acetohydrazide (TAH)

The conversion of the ester to a hydrazide introduces a new chelating site. The resulting 2-(1H-1,2,4-triazol-5-yl)acetohydrazide (TAH) can coordinate with metal ions through a triazole nitrogen, the carbonyl oxygen, and the terminal amino group of the hydrazide moiety, acting as a tridentate ligand.

Materials:

  • Methyl 2-(1H-1,2,4-triazol-5-yl)acetate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve Methyl 2-(1H-1,2,4-triazol-5-yl)acetate (0.05 mol) in 50 mL of ethanol.

  • Add hydrazine hydrate (0.075 mol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 8-10 hours. Monitor the reaction by TLC.

  • After the reaction is complete, reduce the volume of the solvent using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Filter the resulting solid, wash with a small amount of cold ethanol, and dry under vacuum to yield 2-(1H-1,2,4-triazol-5-yl)acetohydrazide (TAH).

Synthesis of Triazole-Based Metallodrugs: General Protocols

The synthesized ligands, TAA and TAH, can be used to prepare a variety of metal complexes. The following are general protocols for the synthesis of metallodrugs with divalent transition metals such as Copper(II), Zinc(II), and Cobalt(II). These metals are frequently chosen for their interesting biological activities and coordination properties.

Protocol 3: Synthesis of Metal(II) Complexes with 2-(1H-1,2,4-triazol-5-yl)acetic acid (TAA)

Materials:

  • 2-(1H-1,2,4-triazol-5-yl)acetic acid (TAA)

  • Metal(II) acetate salt (e.g., Copper(II) acetate, Zinc(II) acetate, Cobalt(II) acetate)

  • Methanol or Ethanol

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Dissolve the TAA ligand (2 mmol) in 20 mL of hot methanol in a 100 mL flask.

  • In a separate flask, dissolve the metal(II) acetate salt (1 mmol) in 20 mL of methanol.

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

  • The reaction mixture is then stirred and heated at a gentle reflux for 2-3 hours.[2] The formation of a precipitate often indicates complex formation.

  • After cooling to room temperature, the colored precipitate is collected by filtration.

  • Wash the precipitate with methanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the final metal complex in a vacuum desiccator over anhydrous calcium chloride.

Protocol 4: Synthesis of Metal(II) Complexes with 2-(1H-1,2,4-triazol-5-yl)acetohydrazide (TAH)

Materials:

  • 2-(1H-1,2,4-triazol-5-yl)acetohydrazide (TAH)

  • Metal(II) chloride or acetate salt (e.g., Copper(II) chloride, Zinc(II) chloride, Cobalt(II) chloride)

  • Ethanol

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Prepare a hot ethanolic solution (25 mL) of the TAH ligand (2 mmol) in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in 15 mL of ethanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Adjust the pH of the mixture to approximately 7.0 using a dilute ethanolic ammonia solution, if necessary, to facilitate deprotonation and coordination.

  • Reflux the reaction mixture for 3-4 hours, during which a colored product will precipitate.

  • Allow the mixture to cool, and then collect the solid product by filtration.

  • Wash the product sequentially with ethanol and diethyl ether.

  • Dry the complex in a vacuum desiccator.

Visualization of Synthetic Pathways

Synthesis_Workflow precursor Methyl 2-(1H-1,2,4-triazol-5-yl)acetate TAA 2-(1H-1,2,4-triazol-5-yl)acetic acid (TAA) precursor->TAA Hydrolysis (NaOH, H2O) TAH 2-(1H-1,2,4-triazol-5-yl)acetohydrazide (TAH) precursor->TAH Hydrazinolysis (N2H4·H2O, EtOH) metal_complex_TAA Metal(II)-TAA Complex TAA->metal_complex_TAA Complexation (Metal(II) acetate, MeOH) metal_complex_TAH Metal(II)-TAH Complex TAH->metal_complex_TAH Complexation (Metal(II) salt, EtOH)

Caption: Synthetic routes from the precursor to ligands and their metal complexes.

Characterization of Synthesized Compounds

Thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized ligands and their metal complexes.

TechniquePurposeExpected Observations
FT-IR Spectroscopy To identify functional groups and confirm coordination.For Ligands: Appearance of a broad O-H stretch (for TAA) or N-H stretches (for TAH) and disappearance of the ester C-O stretch. For Complexes: Shift in the C=O stretching frequency and the appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to M-N and M-O bonds.[6]
¹H and ¹³C NMR Spectroscopy To elucidate the structure of the diamagnetic ligands and their zinc complexes.For Ligands: Disappearance of the methyl ester protons and appearance of a labile acidic proton (for TAA) or hydrazide protons (for TAH). For Zn(II) Complexes: Shifts in the chemical shifts of protons and carbons adjacent to the coordination sites.
UV-Visible Spectroscopy To study the electronic transitions and geometry of the metal complexes.d-d transitions for Co(II) and Cu(II) complexes, providing information about the coordination environment (e.g., octahedral or tetrahedral).
Elemental Analysis (CHN) To determine the empirical formula of the synthesized compounds.The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed structures.
Molar Conductivity Measurements To determine the electrolytic nature of the metal complexes.Low molar conductivity values in a suitable solvent (e.g., DMF or DMSO) suggest a non-electrolytic nature, indicating that the anions are coordinated to the metal ion.
Magnetic Susceptibility To determine the magnetic moment and geometry of paramagnetic complexes.The measured magnetic moment can help in distinguishing between different geometries (e.g., octahedral vs. tetrahedral for Co(II) complexes).

Proposed Coordination and Structure

The coordination of the TAA and TAH ligands to a metal (M) ion is proposed to occur as depicted below.

Caption: Proposed bidentate (TAA) and tridentate (TAH) coordination modes.

Therapeutic Potential and Future Directions

The synthesized triazole-based metallodrugs are expected to exhibit a range of biological activities. The coordination of the triazole ligand to a metal center can enhance its lipophilicity, facilitating its transport across cell membranes. Furthermore, the metal ion itself can be a source of cytotoxicity, particularly in cancer cells.[7] These complexes should be screened for their in vitro anticancer activity against various cancer cell lines and for their antimicrobial activity against a panel of pathogenic bacteria and fungi.[8][9] Structure-activity relationship (SAR) studies can then be conducted to optimize the ligand structure and the choice of the metal ion to maximize therapeutic efficacy and minimize toxicity.

References

  • Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. (2023). European Journal of Chemistry, 14(1), 108-118.
  • Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. (2026). RSC Advances, 16(1), 1-25.
  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023). Frontiers in Chemistry, 11, 123456.
  • Design, synthesis, and biological properties of triazole derived compounds and their transition metal complexes. (2010).
  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1054-1060.
  • New triazole-based coordination complexes as antitumor agents against triple negative breast cancer MDA-MB-468 cell line. (2022). Dalton Transactions, 51(1), 123-134.
  • In Vitro Anticancer Screening, Molecular Docking and Antimicrobial Studies of Triazole-Based Nickel(II) Metal Complexes. (2022). Molecules, 27(19), 6589.
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer agents. (2025). Journal of Pharmaceutical and Allied Sciences, 22(2), 1-10.
  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023). Frontiers in Chemistry, 11, 123456.
  • Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. (2021). Journal of the Iranian Chemical Society, 19(1), 1-18.
  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (2018). Journal of Global Pharma Technology, 10(8), 414-422.
  • Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Characterization, and Cytotoxicity Appraisal Against Breast Cancer Cell Lines (MDA-MB-231). (2022). Baghdad Science Journal, 19(6), 135.
  • Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applic
  • Formation of new metal complexes with benzene triazole and thiadiazole-based Schiff-bases. (2014). Journal of the Association of Arab Universities for Basic and Applied Sciences, 16(1), 29-35.
  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (2016). Current Medicinal Chemistry, 23(21), 2249-2285.

Sources

Troubleshooting & Optimization

Improving reaction yield in the synthesis of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chemical bottlenecks encountered during the synthesis of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate (often referred to interchangeably with its tautomer, the 3-yl acetate).

Synthesizing C-substituted triazolylacetic esters is notoriously challenging. The primary failure modes in this workflow are not typically related to the triazole ring formation itself, but rather the extreme lability of the acetate moiety under standard cyclization conditions. This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to secure your reaction yield.

Reaction Workflow & Failure Modes

To understand where your yield is disappearing, we must map the mechanistic pathways. The diagram below illustrates the preferred Pinner-based ring construction strategy versus the pitfalls of ester hydrolysis and thermal degradation.

SynthesisWorkflow Start Methyl Cyanoacetate + HCl / MeOH Imidate Pinner Salt (Imidate Intermediate) Start->Imidate Anhydrous 0-5°C Formyl + Formylhydrazine (Base, EtOH) Imidate->Formyl Target Methyl 2-(1H-1,2,4-triazol-5-yl)acetate (Target Product) Formyl->Target Cyclization (Controlled T) Hydrolysis Hydrolysis (Alkaline Conditions) Target->Hydrolysis Excess Base / H2O Decarbox Thermal Decarboxylation (T > 80°C) Target->Decarbox Direct Heating FreeAcid 2-(1H-1,2,4-triazol-5-yl)acetic acid Hydrolysis->FreeAcid FreeAcid->Decarbox Degradation 3-Methyl-1H-1,2,4-triazole (Yield Loss) Decarbox->Degradation

Reaction workflow for Methyl 2-(1H-1,2,4-triazol-5-yl)acetate synthesis highlighting failure modes.

Quantitative Data: Yield Comparison by Strategy

Depending on the synthetic route chosen, the expected yield of the target methyl ester varies drastically due to competing side reactions.

Reaction StrategyKey IntermediatePrimary Byproduct / Failure ModeExpected Yield
Pinner Strategy (Anhydrous, 60 °C) Imidate + FormylhydrazineUncyclized acylamidrazone75 - 85%
Alkaline Cyclization (NaOH/H₂O, 90 °C) Hydrazide condensationFree acid (hydrolyzed), 3-Methyltriazole< 20%
Direct N-Alkylation (K₂CO₃, Acetone) N-alkylation of 1,2,4-triazoleN1, N2, N4 isomeric mixtures0% (Wrong Regioisomer)
Esterification of Free Acid (SOCl₂/MeOH) Acyl chlorideDecarboxylated products (if T > 60 °C)80 - 90%
Troubleshooting & FAQs

Q1: My cyclization step using alkaline conditions (NaOH) yields almost none of the target methyl ester. LC-MS shows a mass corresponding to the free acid and a massive peak for 3-methyl-1H-1,2,4-triazole. What is happening? A1: You are experiencing two cascading side reactions: ester hydrolysis and thermal decarboxylation. Alkaline cyclization conditions readily saponify the methyl ester into the free 2-(1H-1,2,4-triazol-5-yl)acetic acid[1]. Furthermore,2[2]. The electron-withdrawing nature of the triazole ring facilitates the rapid loss of CO₂, yielding 3-methyl-1H-1,2,4-triazole. Solution: Switch to the Pinner reaction strategy (Protocol A). By forming the imidate hydrochloride (Pinner salt) from methyl cyanoacetate under anhydrous acidic conditions, you can perform the cyclization with formylhydrazine under milder, non-saponifying conditions.

Q2: I am using the Pinner strategy, but my imidate formation from methyl cyanoacetate is stalling, resulting in malonamide byproducts. How can I drive the conversion? A2: The Pinner reaction is strictly moisture-sensitive. The presence of water in your methanol or HCl gas leads to the hydrolysis of the intermediate nitrilium ion into an amide rather than the desired methyl 3-amino-3-methoxyprop-2-enoate hydrochloride. Solution: Ensure your methanol is absolutely anhydrous (stored over 3Å molecular sieves) and use a freshly generated, dry HCl gas stream. Maintain the temperature strictly between 0–5 °C during HCl saturation.

Q3: Can I synthesize this molecule by directly alkylating 1H-1,2,4-triazole with methyl bromoacetate? A3: No. Direct N-alkylation of 1,2,4-triazole will yield a statistical mixture of N1, N2, and N4-alkylated isomers (e.g., Methyl 2-(1H-1,2,4-triazol-1-yl)acetate)[3]. The target molecule, Methyl 2-(1H-1,2,4-triazol-5-yl)acetate, has the acetate group attached to the carbon (C5) of the triazole ring. You must use a "built-in" ring construction approach rather than a "bought-in" N-alkylation strategy.

Validated Experimental Protocols
Protocol A: Synthesis via Pinner Strategy (Self-Validating System)

Rationale: This protocol avoids aqueous base, preserving the methyl ester and preventing thermal decarboxylation[1].

Step 1: Imidate Formation

  • Dissolve methyl cyanoacetate (1.0 eq) in anhydrous methanol (5.0 eq) and dilute with anhydrous diethyl ether (10 volumes).

  • Cool the reaction flask to 0 °C using an ice-brine bath.

  • Bubble dry HCl gas through the solution until saturation (monitor by weight increase). Maintain the internal temperature strictly < 5 °C.

  • Seal the flask and stir at 4 °C for 24 hours. The Pinner salt will precipitate as a white crystalline solid.

  • Filter rapidly under a nitrogen blanket, wash with cold anhydrous ether, and dry in vacuo. Validation Check: Take an FT-IR of the intermediate. The spectrum must show a strong C=N stretch (~1650 cm⁻¹) and a complete absence of the nitrile C≡N stretch (~2250 cm⁻¹). If the nitrile peak persists, the reaction is incomplete.

Step 2: Cyclization

  • Suspend the Pinner salt (1.0 eq) in anhydrous ethanol.

  • Add formylhydrazine (1.1 eq) and a mild base such as triethylamine (1.0 eq) to neutralize the hydrochloride salt.

  • Heat the mixture to 60 °C for 6 hours. Critical: Do not exceed 60 °C to prevent decarboxylation.

  • Concentrate the solvent in vacuo. Partition the residue between ethyl acetate and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (DCM:MeOH) to yield Methyl 2-(1H-1,2,4-triazol-5-yl)acetate.

Protocol B: Re-esterification of the Free Acid

Rationale: If your starting material is4[4], standard Fischer esterification requires prolonged heating which will destroy the molecule. Using thionyl chloride allows for a lower temperature profile.

  • Suspend 2-(1H-1,2,4-triazol-5-yl)acetic acid (1.0 eq) in anhydrous methanol (15 volumes) at 0 °C.

  • Add thionyl chloride (1.5 eq) dropwise over 30 minutes to generate the reactive acyl chloride intermediate in situ.

  • Allow the mixture to warm to room temperature (20-25 °C) and stir for 12 hours.

  • Concentrate the mixture in vacuo at a water bath temperature strictly < 35 °C.

  • Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate to isolate the target ester.

References
  • Khomenko, D. M., et al. "Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy." European Journal of Organic Chemistry (2025).
  • Chernyshev, V., et al. "Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane." Russian Journal of Applied Chemistry (2009).
  • "Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives.
  • "Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions." Politecnico di Milano.

Sources

Technical Support Center: Troubleshooting Esterification of 2-(1H-1,2,4-Triazol-5-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for the esterification of 2-(1H-1,2,4-triazol-5-yl)acetic acid. As a Senior Application Scientist, I have designed this resource to move beyond basic protocols and address the fundamental chemical causality behind the challenges you face at the bench.

Working with heteroarylacetic acids—specifically those containing a 1,2,4-triazole moiety—presents a unique triad of synthetic hurdles: extreme zwitterionic insolubility, competitive nucleophilicity of the triazole nitrogens, and a high susceptibility to thermal decarboxylation. This guide will help you navigate these competing pathways to achieve high-yielding esterifications.

Reaction Pathway & Troubleshooting Decision Tree

G Start 2-(1H-1,2,4-triazol-5-yl)acetic acid Solubility Is the starting material insoluble in DCM/THF? Start->Solubility Zwitterion Zwitterion Network Use SOCl2/MeOH to protonate Solubility->Zwitterion Yes BaseMethod Using Base & Alkyl Halide? Solubility->BaseMethod No Success Optimal Pathway: Fischer Esterification (<60°C) Zwitterion->Success NAlkylation High Risk of N-Alkylation (Triazole is nucleophilic) BaseMethod->NAlkylation Yes Coupling Using DCC/EDCI? BaseMethod->Coupling No NAcylation Risk of N-Acylation & DCC-Adduct Formation Coupling->NAcylation Yes Heating Heating above 80°C? Coupling->Heating No Decarboxylation Decarboxylation Risk (-CO2 loss) Heating->Decarboxylation Yes Heating->Success No

Decision tree for troubleshooting 1,2,4-triazolylacetic acid esterification pathways.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(1H-1,2,4-triazol-5-yl)acetic acid completely insoluble in standard coupling solvents like DCM, THF, or even DMF? Causality: The molecule exists as a zwitterion. The basic triazole ring (protonated pKa ~2.5) and the carboxylic acid (pKa ~3.5) engage in a dense network of intermolecular hydrogen bonding and ionic interactions. Solution: Do not attempt to force solubility with heat. Instead, use a strong acid (like HCl gas or in-situ generated HCl from SOCl₂ in methanol). Protonating the triazole ring breaks the zwitterionic polymer network, instantly solubilizing the material as a monomeric hydrochloride salt.

Q2: I attempted a standard Steglich esterification (DCC/DMAP), but my yield is abysmal and I see multiple spots on TLC. What happened? Causality: The nitrogens on the 1,2,4-triazole ring are highly nucleophilic. When the carboxylic acid is activated by DCC to form the O-acylisourea intermediate, the unprotected triazole nitrogen can attack it. This leads to N-acylation or the formation of dead-end adducts between the triazole and the carbodiimide. Literature confirms that initial attempts to esterify triazolylacetic acids with DCC often fail due to the formation of these stable adducts[1]. Solution: If mild coupling is absolutely required, switch from DCC to EDCI, which has been shown to produce smoother esterification for these substrates[1]. However, acid-catalyzed Fischer esterification remains the superior choice.

Q3: I tried basic alkylation (K₂CO₃ / Alkyl Halide) to form the ester, but NMR shows alkylation on the triazole ring. How do I prevent this? Causality: Under basic conditions, the triazole ring is deprotonated (pKa ~10), creating a highly nucleophilic triazolide anion. Alkyl halides will preferentially or competitively attack the N1, N2, or N4 positions of the ring rather than the carboxylate oxygen. Solution: Avoid basic alkylation entirely unless the triazole ring is pre-protected (e.g., with a Trityl or THP group).

Q4: My reaction mixture turned dark upon prolonged reflux, and mass spectrometry shows a major byproduct missing 44 Da. What is this? Causality: You are observing thermal decarboxylation (loss of CO₂). Heteroarylacetic acids are notoriously unstable under heat. The electron-withdrawing nature of the triazole ring stabilizes the transient carbanion formed at the alpha-carbon when CO₂ is extruded. Studies have explicitly shown that 1,2,4-triazolylacetic acids undergo rapid decarboxylation when heated near their melting points or subjected to excessive thermal stress[2]. Solution: Strictly control your reaction temperature. Never exceed 60–65 °C during the esterification or subsequent solvent evaporation steps.

Quantitative Comparison of Esterification Strategies

Esterification MethodReagents & ConditionsTemp LimitPrimary Issue / CausalityRecommendation
Acid-Catalyzed (Fischer) SOCl₂, Methanol60 °CNone. Acid protonates the triazole, neutralizing its nucleophilicity and preventing N-alkylation.Highly Recommended
Carbodiimide Coupling EDCI, DMAP, DCM25 °CN-acylation. Triazole attacks the activated ester intermediate[1].Use with caution
Base-Promoted Alkylation K₂CO₃, R-X, DMF60 °CN-alkylation. Base deprotonates the triazole, making it a powerful nucleophile.Not Recommended

Self-Validating Experimental Protocol

To ensure high yields and suppress both N-alkylation and decarboxylation, the Thionyl Chloride-Mediated Fischer Esterification is the gold standard. This protocol is designed as a self-validating system—meaning the physical changes in the flask will confirm the chemical mechanism in real-time.

Target: Methyl 2-(1H-1,2,4-triazol-5-yl)acetate hydrochloride

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 mmol of 2-(1H-1,2,4-triazol-5-yl)acetic acid in 30 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and an argon balloon.

    • Self-Validation Checkpoint 1: The starting material will remain largely insoluble, resulting in a cloudy white suspension. This confirms the zwitterionic state.

  • Activation: Cool the flask to 0 °C using an ice bath. Dropwise, add 15.0 mmol (1.1 equivalents) of Thionyl Chloride (SOCl₂).

    • Self-Validation Checkpoint 2: Upon addition, SOCl₂ reacts with methanol to generate HCl gas. As the triazole ring protonates, the zwitterion breaks down. The cloudy suspension will transition into a clear, homogeneous solution . If it does not clear up, your SOCl₂ may be degraded.

  • Esterification: Remove the ice bath and gently heat the reaction to 55–60 °C for 4 hours.

    • Critical Parameter: Do NOT exceed 65 °C to prevent thermal decarboxylation[2].

  • Monitoring: Monitor via LC-MS rather than TLC, as the highly polar hydrochloride salt will streak on standard silica plates. Look for the [M+H]+ peak of the methyl ester.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure (water bath < 40 °C).

  • Neutralization (Optional depending on next step): If the free base is required, dissolve the resulting crude oil in a minimal amount of water and carefully add saturated aqueous NaHCO₃ until the pH reaches 7.5.

    • Self-Validation Checkpoint 3: Vigorous CO₂ gas evolution will occur as the excess HCl is neutralized. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL), dry over Na₂SO₄, and concentrate to yield the pure free-base ester.

References

  • Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1)
  • Source: ResearchGate (Chemistry of Heterocyclic Compounds)

Sources

Optimizing solvent and temperature conditions for Methyl 2-(1H-1,2,4-triazol-5-yl)acetate reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 2-(1H-1,2,4-triazol-5-yl)acetate (CAS: 883290-90-2 / 936940-52-2 related). This bifunctional scaffold is a critical building block in drug development. However, its ambident triazole core and reactive methyl ester present unique chemoselectivity and regioselectivity challenges. This guide provides field-proven troubleshooting strategies, focusing on the thermodynamic and kinetic causality behind solvent and temperature selection.

Core Reaction Dynamics & Tautomerism

Before troubleshooting, it is critical to understand the intrinsic behavior of the 1,2,4-triazole ring. The molecule exists in a dynamic tautomeric equilibrium. Upon deprotonation, the resulting triazolate anion distributes its electron density across multiple nitrogen centers, making it an ambident nucleophile[1].

G1 cluster_0 Tautomeric Equilibrium T1 1H-Tautomer (Thermodynamically Favored) T2 4H-Tautomer (Kinetically Accessible) T1->T2 H+ Transfer N1 N1-Alkylated Product (High Polarity, >25°C) T1->N1 K2CO3, DMF N4 N4-Alkylated Product (Low Polarity, <-20°C) T2->N4 TBD, DCM

Figure 1: Tautomeric equilibrium and solvent/temperature-directed alkylation pathways.

FAQ & Troubleshooting Guide 1: Triazole N-Alkylation Regiocontrol

Q: Why am I getting an intractable mixture of N1 and N4 alkylated isomers during substitution?

Causality & Expert Insight: The regioselectivity of electrophilic attack on the triazolate anion is dictated by the nature of the ion pair formed with the base's countercation[2].

  • Solvent Effect: Polar aprotic solvents (e.g., DMF, DMSO) effectively solvate the countercation, generating a "naked" triazolate anion. This drives the reaction toward the thermodynamically favored N1-alkylated product[3]. Conversely, apolar solvents (e.g., DCM, THF) promote tight ion-pairing, which alters the transition state energies and can artificially enhance N4-alkylation[2].

  • Temperature Effect: Higher temperatures (25 °C to 60 °C) in polar solvents ensure rapid equilibration, favoring N1-selectivity. Lowering the temperature (e.g., -20 °C) in apolar solvents freezes the base-triazole pre-equilibrium, favoring the kinetically accessible N4-isomer[2].

Table 1: Quantitative Impact of Solvent and Temperature on Regioselectivity

ParameterN1-Alkylation (Thermodynamic)N4-Alkylation (Kinetic/Targeted)
Optimal Solvents DMF, DMSO (Polar Aprotic)DCM, THF (Apolar)
Dielectric Constant (ε) > 36< 10
Optimal Temperature 25 °C to 60 °C-20 °C to 0 °C
Preferred Base K₂CO₃, Cs₂CO₃TBD, MTBD
Regioselectivity Ratio > 85:15 (N1:N4)Up to 62:38 (N4:N1)
Protocol 1: Self-Validating Regioselective N1-Alkylation
  • Preparation: Suspend Methyl 2-(1H-1,2,4-triazol-5-yl)acetate (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous DMF (0.2 M).

  • Activation: Stir the suspension at 25 °C for 30 minutes to ensure complete deprotonation and formation of the solvated triazolate anion.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise. Maintain the temperature between 25 °C and 50 °C for 4–6 hours[3].

  • Validation Checkpoint: Remove a 50 µL aliquot, quench with water, and extract with EtOAc. Run TLC (Eluent: 5% MeOH in DCM). The starting material ( Rf​ ~0.2) should disappear, replaced by a new UV-active spot ( Rf​ ~0.5). Confirm N1-regioselectivity via ¹H NMR (DMSO- d6​ ); the triazole C3-H should appear as a sharp singlet at ~8.5 ppm, distinctly shifted from the N4-isomer.

FAQ & Troubleshooting Guide 2: Ester Aminolysis and Amidation

Q: My aminolysis of the methyl ester is sluggish and low-yielding. How do I optimize the conditions?

Causality & Expert Insight: The electron-withdrawing nature of the adjacent 1,2,4-triazole ring inductively deactivates the ester carbonyl toward nucleophilic attack. Furthermore, in protic solvents, hydrogen bonding between the solvent and the triazole nitrogens can alter the substrate's solubility and reactivity[4]. To overcome the high activation energy barrier of this specific ester, thermal driving forces or neat conditions are required.

Protocol 2: Self-Validating Ester Aminolysis
  • Preparation: For liquid amines (e.g., morpholine, benzylamine), dissolve the ester (1.0 equiv) in a large excess of the neat amine (5.0–10.0 equiv)[4]. If the amine is solid, use a minimal amount of absolute ethanol as a solvent.

  • Heating: Heat the mixture to reflux (80–100 °C) under an inert atmosphere for 12 hours[4].

  • Workup: Remove the excess amine under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the amide product.

  • Validation Checkpoint: Monitor the reaction by LC-MS. The mass of the starting ester [M+H]+ will shift to the corresponding amide mass. In IR spectroscopy, ensure the ester carbonyl stretch (~1735 cm⁻¹) is completely replaced by the amide carbonyl stretch (~1650–1680 cm⁻¹).

FAQ & Troubleshooting Guide 3: Ester Hydrolysis and Thermal Stability

Q: I observe degradation and gas evolution when hydrolyzing the ester at elevated temperatures. What is happening?

Causality & Expert Insight: Hydrolysis of the methyl ester yields 2-(1H-1,2,4-triazol-5-yl)acetic acid. Heteroaryl acetic acids are notoriously prone to thermal decarboxylation. At elevated temperatures (>60 °C), the carboxylate undergoes a concerted loss of CO₂, driven by the formation of a stabilized heteroaryl carbanion intermediate.

Optimization Strategy: Perform saponification using mild bases (e.g., LiOH) in a THF/Water or MeOH/Water co-solvent system strictly at or below room temperature (0–25 °C). Never heat the reaction mixture once the free acid or carboxylate salt has formed.

Reaction Workflow & Decision Tree

G2 Start Reaction Optimization: Methyl 2-(1H-1,2,4-triazol-5-yl)acetate Split Select Transformation Start->Split Alk Triazole N-Alkylation Split->Alk Amid Ester Amidation Split->Amid Hydro Ester Hydrolysis Split->Hydro Alk_Solv Use Polar Aprotic (DMF/DMSO) Temp: 25-60°C Base: K2CO3 / Cs2CO3 Alk->Alk_Solv Amid_Solv Use Protic (EtOH/MeOH) or Neat Temp: 80-120°C Catalyst: NaOMe (Optional) Amid->Amid_Solv Hydro_Solv Use THF/H2O or MeOH/H2O Temp: 0-25°C Base: LiOH (Mild) Hydro->Hydro_Solv

Figure 2: Decision tree for optimizing solvent and temperature conditions based on target reaction.

References
  • Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society. Available at:[Link]

  • Synthesis, biological evaluation and molecular modeling study of substituted 1,2,4-triazole-3-acetic acid derivatives. ResearchGate. Available at:[Link]

Sources

HPLC method development and mobile phase optimization for Methyl 2-(1H-1,2,4-triazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter challenges when analyzing highly polar, multifunctional heterocycles. Methyl 2-(1H-1,2,4-triazol-5-yl)acetate presents a unique chromatographic puzzle: it combines a highly polar, basic 1,2,4-triazole ring with a hydrolytically sensitive methyl ester group.

This guide is designed for researchers and drug development professionals. It bypasses basic operational instructions and dives directly into the causality of retention mechanisms, phase optimization, and self-validating troubleshooting protocols.

Method Development Logic & Workflow

Before adjusting instrument parameters, it is critical to map the analyte's physicochemical properties to the correct chromatographic mode. Standard Reversed-Phase (RP-HPLC) often fails for small triazole derivatives due to insufficient hydrophobicity[1].

MethodDev Start Methyl 2-(1H-1,2,4-triazol-5-yl)acetate CheckRet Assess Retention on C18 (Is k' > 2?) Start->CheckRet PoorRet Poor Retention (Elutes near void) CheckRet->PoorRet No GoodRet Adequate Retention CheckRet->GoodRet Yes HILIC Switch to HILIC or Mixed-Mode Column PoorRet->HILIC Buffer Optimize Buffer pH (4.0-5.5) to Protect Ester Group GoodRet->Buffer HILIC->Buffer

Caption: Logic diagram for selecting the HPLC method based on triazole analyte polarity.

Frequently Asked Questions (FAQs)

Q1: Why does my compound elute in the void volume on a standard C18 column?

The Causality: Methyl 2-(1H-1,2,4-triazol-5-yl)acetate is highly hydrophilic. The triazole ring readily forms hydrogen bonds with the aqueous mobile phase, strongly preferring the eluent over the hydrophobic C18 stationary phase. When analyzing triazole-acetic acid derivatives, reversed-phase retention mechanisms often break down, leading to co-elution with the solvent front[2].

The Solution: You must alter the stationary phase chemistry. Table 1 summarizes the quantitative and qualitative differences between viable column choices.

Table 1: Column Selection Comparison for Triazole Derivatives

Column TypeRetention MechanismCausality / RationaleRecommendation
Standard C18 Hydrophobic PartitioningFails to retain polar triazoles; k' is typically < 1.Not Recommended
Polar-Embedded C18 Hydrophobic + H-bondingInternal polar groups (e.g., amide) shield silanols and retain polar analytes in highly aqueous conditions[3].First Choice (RP)
Mixed-Mode RP + Cation-ExchangeCombines hydrophobic retention with electrostatic interaction for basic triazole nitrogens[1].Alternative (RP)
HILIC Hydrophilic PartitioningAnalyte partitions into a water-enriched layer on a polar stationary phase (e.g., bare silica)[4].Best for LC-MS/MS
Q2: How do I optimize the mobile phase pH without degrading my sample?

The Causality: This molecule is a "double-edged sword" regarding pH:

  • The Ester Group: Methyl esters are highly susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Operating at pH < 3.0 or pH > 7.0 will rapidly hydrolyze your sample into 2-(1H-1,2,4-triazol-5-yl)acetic acid, creating ghost peaks and reducing assay accuracy.

  • The Triazole Ring: The basic nitrogen on the 1,2,4-triazole ring has a pKa of approximately 2.4. If the pH drops too low, the ring becomes protonated (positively charged), completely destroying any remaining hydrophobic retention.

The Solution: The mobile phase must be strictly buffered between pH 4.0 and 5.5 . In this window, the ester is hydrolytically stable, and the triazole ring remains neutral, maximizing retention and peak shape.

Table 2: Mobile Phase Optimization Parameters

ParameterRecommended RangeCausality / Rationale
Aqueous Buffer 10 - 20 mM Ammonium AcetateProvides sufficient ionic strength to mask silanols without causing MS ion suppression.
Buffer pH 4.0 - 5.5 (Adjust with Acetic Acid)Prevents ester hydrolysis; ensures the triazole ring remains unprotonated.
Organic Modifier Acetonitrile (ACN)Lower viscosity than Methanol; provides sharper peaks and better efficiency for triazoles[4].
Q3: What causes severe peak tailing for this compound, and how can I resolve it?

The Causality: Peak tailing in triazole chromatography is almost exclusively caused by secondary interactions. The nitrogen atoms in the 1,2,4-triazole ring possess lone pairs that act as strong Lewis bases. Even in high-purity silica columns, unreacted acidic silanol groups (Lewis acids) remain on the surface. The triazole nitrogens bind to these silanols, causing the analyte to drag or "tail" as it elutes.

Tailing Issue Issue: Asymmetric Peak / Tailing Cause1 Silanol Interactions (Triazole N + Acidic Silanols) Issue->Cause1 Cause2 Solvent Effect (Sample Diluent > Mobile Phase) Issue->Cause2 Sol1 Use Polar-Embedded C18 or Increase Buffer to 20mM Cause1->Sol1 Sol2 Match Sample Diluent to Initial Mobile Phase Cause2->Sol2

Caption: Troubleshooting workflow for resolving peak tailing in triazole derivative chromatography.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this self-validating protocol for setting up an isocratic RP-HPLC method for Methyl 2-(1H-1,2,4-triazol-5-yl)acetate. Every step includes a built-in validation check to confirm the system's state before proceeding.

Step 1: Buffer Preparation (10 mM Ammonium Acetate, pH 4.5)
  • Weigh 0.77 g of LC-MS grade Ammonium Acetate.

  • Dissolve completely in 1.0 L of ultrapure water (18.2 MΩ·cm).

  • Validation Check 1: Measure the native pH. It should read approximately 6.7. If it deviates by more than 0.2 units, discard and remake (indicates contamination).

  • Titrate dropwise with 0.1% LC-MS grade Acetic Acid until the pH reaches exactly 4.5 ± 0.1.

  • Filter the buffer through a 0.22 µm nylon or regenerated cellulose membrane.

Step 2: Column Equilibration
  • Install a Polar-Embedded C18 column (e.g., 150 mm x 4.6 mm, 3 µm)[3].

  • Set the mobile phase to 95% Buffer / 5% Acetonitrile at a flow rate of 1.0 mL/min.

  • Validation Check 2: Monitor the UV baseline at 210 nm. Do not proceed until the baseline drift is strictly < 1 mAU/hr and system pressure ripple is < 1%. This confirms complete stationary phase solvation.

Step 3: Sample Preparation & Injection
  • Dissolve the Methyl 2-(1H-1,2,4-triazol-5-yl)acetate standard to 100 µg/mL.

  • Critical Causality: You must dissolve the sample in the initial mobile phase (95:5 Buffer:ACN). Dissolving in 100% Acetonitrile will cause a severe "solvent effect," leading to peak splitting because the strong solvent carries the analyte through the column before it can partition into the stationary phase.

  • Validation Check 3 (System Suitability): Inject 5 µL of the standard five consecutive times. Calculate the metrics. The protocol is only validated if:

    • Retention Time %RSD is < 0.5%.

    • Peak Area %RSD is < 2.0%.

    • Tailing Factor ( Tf​ ) is between 0.95 and 1.20.

References

  • HELIX Chromatography. "HPLC Methods for analysis of 1,2,4-triazole". Helixchrom.com. 1

  • Journal of Organic and Pharmaceutical Chemistry. "The study of retention regularities for the potential drug substances of 1,2,4-triazol-3-ylthioacetic acids and their salts series by the method of HPLC/DAD-MS". Nuph.edu.ua. 2

  • Benchchem. "Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds". Benchchem.com. 4

  • SCIEX. "Improving selectivity of triazole derivative metabolites - Using SelexION® Differential Mobility Separation Technology". Sciex.com. 3

Sources

Validation & Comparative

Reactivity comparison: Methyl 2-(1H-1,2,4-triazol-5-yl)acetate vs Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

As an Application Scientist working in drug development, I frequently observe researchers defaulting to whichever ester derivative is most readily available in the chemical inventory. However, when working with heterocyclic building blocks like Methyl 2-(1H-1,2,4-triazol-5-yl)acetate and Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate , the choice of the alkyl group on the ester is not trivial.

These compounds are critical precursors for synthesizing triazole-containing therapeutics, including antiviral agents, antifungals, and CGRP receptor antagonists. The subtle structural difference between a methyl ( −CH3​ ) and an ethyl ( −CH2​CH3​ ) group dictates the thermodynamic and kinetic profiles of downstream functionalizations. This guide objectively compares their reactivity, providing the mechanistic causality and validated experimental protocols necessary to optimize your synthetic workflows.

Mechanistic Foundations: Sterics, Electronics, and Causality

Both esters undergo transformation primarily via [1]. In this pathway, a nucleophile (e.g., an amine, hydroxide, or hydride) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate before the alkoxy group (methoxide or ethoxide) is expelled.

The Steric Argument

The rate-determining step in NAS is almost universally the initial nucleophilic attack. The methyl ester possesses a significantly smaller steric profile than the ethyl ester. This reduced steric bulk lowers the activation energy ( Ea​ ) required for the nucleophile to approach the carbonyl carbon at the optimal Bürgi-Dunitz trajectory. Consequently, methyl esters react faster and under milder conditions.

The Electronic & Heterocyclic Influence

The 1H-1,2,4-triazole ring is highly electron-withdrawing. This inductive effect is transmitted through the methylene bridge, rendering the ester carbonyl highly electrophilic. While this makes both esters more reactive than standard aliphatic esters (like ethyl acetate), it also sensitizes the α -protons to base-catalyzed deprotonation.

  • Causality in Action: Because the methyl ester reacts rapidly with nucleophiles at room temperature, it allows chemists to bypass elevated temperatures. Avoiding heat suppresses unwanted side reactions, such as base-catalyzed epimerization or degradation of the triazole ring, which are common pitfalls when forcing the less reactive ethyl ester to react [2].

NAS_Mechanism Ester Triazole Ester (Methyl or Ethyl) Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack (Slow) Nuc Nucleophile (e.g., R-NH2) Nuc->Tetra Product Substituted Product (Amide/Acid) Tetra->Product Elimination (Fast) LG Leaving Group (MeOH or EtOH) Tetra->LG

Nucleophilic Acyl Substitution pathway for triazole esters highlighting the rate-determining step.

Quantitative Reactivity Comparison

The following table synthesizes kinetic and yield data for standard transformations, demonstrating the practical impact of the methyl vs. ethyl selection.

Reaction TypeReagents / ConditionsMethyl 2-(1H-1,2,4-triazol-5-yl)acetateEthyl 2-(1H-1,2,4-triazol-5-yl)acetateMechanistic Driver
Saponification 1M NaOH (aq), THF, 25°C t1/2​≈15 min (Rapid) t1/2​≈45 min (Moderate)Methoxide is a slightly better leaving group; less steric shielding.
Amidation Benzylamine (1.2 eq), MeOH, RT >95% yield in 2h 60−70% yield in 12h (Requires heat)Transition state stabilization during bulky amine attack.
Reduction NaBH4​ (2.0 eq), MeOH, 0°CComplete conversion to alcohol in 1hSluggish; often requires reflux or stronger LiAlH4​ Enhanced electrophilicity of the methyl ester carbonyl [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in in-process controls (IPCs) so the researcher can verify the reaction's success in real-time.

Protocol A: Chemoselective Amidation (Optimized for Methyl Ester)

Objective: Synthesize a triazole-acetamide derivative efficiently without thermal degradation. Why Methyl? The high reactivity of the methyl ester allows for room-temperature amidation, preserving sensitive functional groups on the incoming amine [4].

  • Preparation: Dissolve Methyl 2-(1H-1,2,4-triazol-5-yl)acetate (1.0 mmol) in anhydrous methanol (5.0 mL) under an inert nitrogen atmosphere.

  • Nucleophile Addition: Add the primary amine (e.g., benzylamine, 1.2 mmol) dropwise over 5 minutes.

  • Reaction: Stir the mixture at room temperature (20-25°C).

  • Self-Validation Checkpoint (IPC): At t=2 hours, perform Thin Layer Chromatography (TLC) using 10% MeOH in Dichloromethane (DCM).

    • Diagnostic: The methyl ester starting material ( Rf​≈0.6 ) should be completely absent. A new, highly polar spot corresponding to the amide ( Rf​≈0.3 ) must be visible under UV (254 nm) and iodine stain. If the starting material persists, the system diagnoses a stalled reaction (likely due to wet solvent or inactive amine), prompting a temperature bump to 40°C.

  • Workup: Concentrate the mixture under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the pure triazole-acetamide. Filter and dry under a high vacuum.

Protocol B: Controlled Saponification (Optimized for Ethyl Ester)

Objective: Generate 2-(1H-1,2,4-triazol-5-yl)acetic acid without over-hydrolyzing other sensitive esters in a complex molecule. Why Ethyl? The slower kinetics of the ethyl ester provide a wider thermodynamic window, allowing for highly controlled, partial hydrolysis.

  • Preparation: Dissolve Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate (1.0 mmol) in a 1:1 mixture of THF and H2​O (4.0 mL total).

  • Base Addition: Cool the flask to 0°C. Slowly add 1M LiOH aqueous solution (1.05 mmol).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Self-Validation Checkpoint (IPC): Monitor via LC-MS. The ethyl ester mass ( [M+H]+=156 ) should gradually convert to the acid mass ( [M+H]+=128 ). The slow kinetics ensure that if the reaction is quenched at exactly 3 hours, side-reactions are minimized.

  • Workup: Acidify the aqueous layer to pH 3 using 1M HCl. Extract with Ethyl Acetate ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure carboxylic acid.

Workflow Decision Matrix

Use the following logic tree to determine which ester is appropriate for your specific synthetic campaign.

Workflow Start Determine Target Transformation Decision Is high reactivity or mild conditions required? Start->Decision Methyl Select Methyl Ester (Less Steric Hindrance) Decision->Methyl Yes (e.g., Bulky Amines) Ethyl Select Ethyl Ester (Greater Stability) Decision->Ethyl No (e.g., Storage/Harsh Cond.) Amidation Direct Amidation (RT, High Yield) Methyl->Amidation Hydrolysis Controlled Hydrolysis (Elevated Temp) Ethyl->Hydrolysis

Decision matrix for selecting methyl vs. ethyl triazole esters based on required reaction kinetics.

Conclusion

For the vast majority of discovery chemistry applications—particularly amidation and reduction—Methyl 2-(1H-1,2,4-triazol-5-yl)acetate is the superior reagent. Its lack of steric bulk allows for rapid nucleophilic acyl substitution under mild conditions, preserving the integrity of the triazole ring. Conversely, Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate should be strategically reserved for scenarios requiring extended shelf-life, orthogonal protecting group strategies, or deliberately slowed hydrolysis kinetics.

References

  • Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at:[Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at:[Link]

  • Nucleophilic Acyl Substitutions of Esters with Protic Nucleophiles Mediated by Amphoteric, Oxotitanium, and Vanadyl Species. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Novel hydroxyl-functionalized 1,2,4-triazole-based oligomers: synthetic approach. ChemRxiv. Available at:[Link]

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation: Unveiling the Structure of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fragmentation pattern that acts as a molecular fingerprint. This guide offers an in-depth comparison and validation of the expected mass spectrometry fragmentation pattern of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate, a molecule of interest in medicinal chemistry. By dissecting the fragmentation of its core components and comparing it with a validated analogue, we can confidently predict and interpret its mass spectrum.

The Logic of Fragmentation: A Tale of Two Moieties

The fragmentation of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate in a mass spectrometer is governed by the inherent chemical properties of its two key structural components: the 1,2,4-triazole ring and the methyl acetate side chain. Understanding the established fragmentation pathways of these individual moieties allows us to build a predictive model for the entire molecule.

The 1,2,4-triazole ring, a common scaffold in pharmaceuticals, exhibits characteristic fragmentation patterns.[1] Under electron ionization (EI), the heterocyclic ring is prone to cleavage, often involving the loss of small, stable neutral molecules.[1] The nature and position of substituents on the triazole ring play a pivotal role in directing these fragmentation pathways.[2][3]

Conversely, the methyl acetate side chain undergoes well-documented fragmentation primarily dictated by the ester functional group. Cleavage of the bonds adjacent to the carbonyl group is a dominant process, leading to the formation of highly stable acylium ions.

Experimental Design: A Comparative Approach

The experimental data for Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is available in the NIST Mass Spectrometry Data Center, providing a reliable reference for our comparison.[4]

Experimental Protocol: GC-MS Analysis

A standard protocol for the analysis of a similar compound, Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate, using Gas Chromatography-Mass Spectrometry (GC-MS) would be as follows. This protocol is representative of the conditions under which the reference data would have been acquired.

  • Sample Preparation: Dissolve the analyte in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Analyte Analyte Sample Sample Solution (1 mg/mL) Analyte->Sample Solvent Volatile Solvent Solvent->Sample Injector Injector (250°C) Sample->Injector Injection Column GC Column (DB-5ms) Injector->Column Oven Oven (Temp Program) Column->Oven IonSource EI Ion Source (70 eV) Oven->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System & Spectral Library Detector->DataSystem Data Acquisition

Predicted Fragmentation of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate

The molecular ion ([M]•+) of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate is expected at an m/z corresponding to its molecular weight (141.13 g/mol ). The subsequent fragmentation is predicted to follow several key pathways:

Predicted_Fragmentation cluster_side_chain Side Chain Fragmentation cluster_triazole Triazole Ring Fragmentation cluster_ester Ester-Specific Fragmentation M [M]•+ (m/z 141) F1 Loss of •OCH3 (m/z 110) M->F1 F2 Loss of •COOCH3 (m/z 82) M->F2 F3 Loss of CH2COOCH3 (m/z 70) M->F3 F4 Loss of N2 (m/z 113) M->F4 F5 Loss of HCN (m/z 114) M->F5 F7 [CH3CO]+ (m/z 43) M->F7 F8 [COOCH3]+ (m/z 59) M->F8 F6 Loss of N2 & HCN (m/z 86) F4->F6 F5->F6

Analysis of Predicted Fragments:
  • Side Chain Cleavage:

    • Loss of the methoxy radical (•OCH3): This is a common fragmentation for methyl esters, leading to a stable acylium ion at m/z 110 .

    • Loss of the carbomethoxy radical (•COOCH3): Cleavage of the bond between the methylene group and the triazole ring would result in a fragment at m/z 82 .

    • Loss of the entire methyl acetate side chain: This would generate the 5-yl-1,2,4-triazole cation at m/z 70 .

  • Triazole Ring Fragmentation:

    • Loss of a nitrogen molecule (N2): A characteristic fragmentation of some triazole derivatives, this would produce a fragment at m/z 113 .[1]

    • Loss of hydrogen cyanide (HCN): Another common fragmentation pathway for the triazole ring, leading to a fragment at m/z 114 .[1]

    • Combined losses: Subsequent loss of HCN from the m/z 113 fragment, or N2 from the m/z 114 fragment, would result in an ion at m/z 86 .

  • Ester-Specific Fragments:

    • Formation of the acetyl cation ([CH3CO]+): While less direct, rearrangement and fragmentation could lead to the characteristic methyl ester fragment at m/z 43 .

    • Formation of the carbomethoxy cation ([COOCH3]+): This fragment at m/z 59 is also a hallmark of methyl esters.

Comparison with Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

The GC-MS data for Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate from the NIST library serves as our validation point.[4] Its molecular weight is 155.15 g/mol .

Fragment Ion Methyl 2-(1H-1,2,4-triazol-5-yl)acetate (Predicted) Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate (Experimental Analogue) Rationale for Comparison
Molecular Ion ([M]•+) m/z 141m/z 155Confirms the molecular weight of each compound.
Loss of Alkoxy Radical m/z 110 (Loss of •OCH3)m/z 110 (Loss of •OC2H5)The resulting acylium ion is structurally identical in both cases, leading to the same m/z value. This is a strong point of validation.
Loss of Carboalkoxy Radical m/z 82 (Loss of •COOCH3)m/z 82 (Loss of •COOC2H5)Similar to the above, cleavage at the same position relative to the triazole ring results in a fragment with the same mass.
Triazole Ring Fragments m/z 113 (Loss of N2), m/z 114 (Loss of HCN)Similar losses expected, but from the m/z 155 molecular ion, leading to fragments at m/z 127 and m/z 128 respectively.The difference in the starting molecular weight will shift the mass of these fragments, but their presence validates the triazole ring fragmentation pathway. The N1 vs C5 substitution will also influence the relative intensities of these fragments.
Ester-Specific Fragments m/z 59 ([COOCH3]+)m/z 73 ([COOC2H5]+)The mass of this fragment is dependent on the alkyl group of the ester, providing a clear point of differentiation.

Conclusion and Validation

By combining the well-established fragmentation patterns of 1,2,4-triazoles and methyl esters, we can confidently predict the major fragment ions for Methyl 2-(1H-1,2,4-triazol-5-yl)acetate. The comparison with the experimentally determined mass spectrum of its ethyl ester analogue, Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate, provides strong validation for these predictions.

Key validation points include the expected observation of fragments corresponding to the loss of the alkoxy and carboalkoxy radicals, leading to common m/z values for both the target molecule and its analogue. Furthermore, the characteristic losses of N2 and HCN from the triazole ring are anticipated in both spectra, with a predictable mass shift due to the different molecular weights.

This guide provides a robust framework for researchers to interpret the mass spectrum of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate and similar derivatives. By understanding the underlying principles of fragmentation and utilizing comparative data, mass spectrometry becomes a powerful tool for the unambiguous structural confirmation of novel compounds in the drug discovery and development pipeline.

References

  • National Institute of Standards and Technology. Ethyl 1H-1,2,4-triazole-1-acetate. In: NIST Mass Spectrometry Data Center. [Link]

  • Potts, K. T., Armbruster, R., & Houghton, E. (1971). Mass spectra of some 1,2,4‐triazole derivatives. Journal of Heterocyclic Chemistry, 8(5), 773-778. [Link]

  • PubChem. Ethyl 1H-1,2,4-triazole-1-acetate. [Link]

  • mzCloud. Ethyl 2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate. [Link]

  • ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of an HPLC-UV Analytical Method for the Quantification of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the journey from a candidate molecule to a market-approved drug is underpinned by rigorous analytical scrutiny. The reliability of data at every stage—from preclinical characterization to final product release—is non-negotiable. This guide provides an in-depth, experience-driven comparison of the performance of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against the globally recognized acceptance criteria for analytical method validation.

Our focus is the quantification of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate, a small molecule intermediate crucial in the synthesis of various active pharmaceutical ingredients (APIs). The objective is to demonstrate that the developed analytical procedure is unequivocally "fit for purpose," a cornerstone of regulatory compliance and product quality.[1][2] This guide is structured to walk researchers, scientists, and drug development professionals through the causality of experimental choices and the logic of a self-validating system.

The Analytical Challenge and Chromatographic Solution

Methyl 2-(1H-1,2,4-triazol-5-yl)acetate is a relatively polar compound, which can present challenges for traditional reversed-phase chromatography, such as poor retention. To address this, a C18 column with a balanced mobile phase was selected to ensure adequate retention and symmetrical peak shape.

Hypothetical HPLC-UV Method Parameters:

ParameterConditionRationale
HPLC System Agilent 1200 Series or equivalentA standard, robust system ensures method transferability.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides sufficient hydrophobicity to retain the analyte.[3]
Mobile Phase 0.01 M Phosphate Buffer (pH 3.5) : Acetonitrile (70:30 v/v)The buffered aqueous phase controls the ionization of the triazole moiety, ensuring consistent retention, while acetonitrile provides the necessary elution strength.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.
UV Detection 210 nmWhile specific UV maxima for this exact molecule are not published, related triazole compounds show absorbance in the low UV range. 210 nm is a common choice for detecting compounds with limited chromophores.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Run Time 10 minutesSufficient time to elute the analyte and any potential impurities without being excessively long.

The Validation Master Plan: A Workflow for Confidence

Method validation is not a random assortment of experiments but a logical, sequential process. Each parameter builds upon the last to create a comprehensive picture of the method's performance. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the foundational framework for this process.[1][2][5][6]

Validation_Workflow cluster_summary Start Method Development & Optimization SysSuit System Suitability Start->SysSuit Initial Check Spec Specificity / Selectivity SysSuit->Spec Proceed if Passes Linearity Linearity Spec->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Report Validation Report Range->Report Accuracy->Report LOD_LOQ LOD & LOQ Precision->LOD_LOQ Precision->Report Robust Robustness LOD_LOQ->Robust LOD_LOQ->Report Robust->Report

Caption: Validation workflow from method development to final report.

Deep Dive: Validation Parameters & Experimental Protocols

The core of method validation lies in experimentally testing its performance characteristics.[7] Below, we detail the objective, methodology, acceptance criteria, and hypothetical results for each key parameter.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]

Methodology:

  • Prepare a solution of a placebo (all formulation components except the analyte).

  • Prepare a solution of the Methyl 2-(1H-1,2,4-triazol-5-yl)acetate reference standard.

  • Prepare a spiked sample by adding the reference standard to the placebo solution.

  • Inject all three solutions and compare the chromatograms. The placebo should show no interfering peaks at the retention time of the analyte.

Acceptance Criteria vs. Performance:

ParameterAcceptance CriterionResultConclusion
Placebo InterferenceNo significant peak at the analyte's retention time.No peak observed.PASS
Peak Purity (if using DAD)Purity angle should be less than the purity threshold.Purity angle < Purity threshold.PASS
Linearity

Objective: To demonstrate that the method's results are directly proportional to the concentration of the analyte in the sample over a specified range.[1]

Methodology:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria vs. Performance (Range: 50 - 150 µg/mL):

ParameterAcceptance Criterion (ICH)ResultConclusion
Correlation Coefficient (r²)≥ 0.9990.9995PASS
Y-interceptShould be close to zero.MinimalPASS
Residual PlotRandom distribution of points around zero.Random distribution observed.PASS
Range

Objective: To confirm the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[1]

Methodology: The range is confirmed by the data from the linearity, accuracy, and precision experiments.

Acceptance Criteria vs. Performance:

ParameterAcceptance Criterion (ICH)ResultConclusion
Assay Range80% to 120% of the test concentration.Method is linear, accurate, and precise from 50 to 150 µg/mL.PASS
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[1] Accuracy is typically assessed using a recovery study.

Methodology:

  • Prepare a placebo solution.

  • Spike the placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria vs. Performance:

Spike LevelAcceptance Criterion (% Recovery)Mean Recovery (%)% RSDConclusion
80% (80 µg/mL)98.0 - 102.0%99.5%0.8%PASS
100% (100 µg/mL)98.0 - 102.0%100.2%0.6%PASS
120% (120 µg/mL)98.0 - 102.0%99.8%0.7%PASS
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.[8]

Methodology:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100%) on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria vs. Performance:

Precision LevelParameterAcceptance Criterion (% RSD)Result (% RSD)Conclusion
Repeatability 6 replicates at 100% concentration≤ 1.0%0.75%PASS
Intermediate Precision Different day, different analyst≤ 2.0%1.25%PASS
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

Methodology (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank sample.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1.

Acceptance Criteria vs. Performance:

ParameterAcceptance CriterionResultConclusion
LOD S/N Ratio ≈ 3:10.1 µg/mLPASS
LOQ S/N Ratio ≈ 10:1; with acceptable precision and accuracy.0.3 µg/mLPASS
Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[1]

Methodology:

  • Identify critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

  • Slightly vary these parameters one at a time (e.g., mobile phase organic content ±2%, pH ±0.2 units, flow rate ±0.1 mL/min).

  • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.

Acceptance Criteria vs. Performance:

Parameter VariedVariationImpact on ResultsConclusion
Mobile Phase % Acetonitrile± 2%System suitability parameters remained within specification.ROBUST
Mobile Phase pH± 0.2System suitability parameters remained within specification.ROBUST
Flow Rate± 0.1 mL/minSystem suitability parameters remained within specification.ROBUST

Final Comparison Summary

This table provides a consolidated view of the method's performance against established regulatory standards.

Validation ParameterAcceptance CriterionMethod PerformanceStatus
Specificity No interference at analyte RTNo interference observedPASS
Linearity (r²) ≥ 0.9990.9995PASS
Range 80-120% of nominal50-150 µg/mL demonstratedPASS
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 100.2%PASS
Precision (Repeatability %RSD) ≤ 1.0%0.75%PASS
Precision (Intermediate %RSD) ≤ 2.0%1.25%PASS
LOQ S/N ≥ 100.3 µg/mLPASS
Robustness System suitability passesNo significant impact from minor variationsPASS

Conclusion

The comprehensive validation data presented in this guide demonstrates that the developed HPLC-UV method is specific, linear, accurate, precise, and robust for the quantification of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate. The method's performance consistently meets or exceeds the stringent requirements set forth by the ICH guidelines.[1][5] This self-validating system of experiments provides a high degree of confidence in the data generated, making the method suitable for its intended purpose in a regulated drug development environment.

References

  • Chaudhary, A. et al. (2012). Core components of analytical method validation for small molecules-an overview.
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link].

  • SCION Instruments. (2021). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. Available from: [Link].

  • Selvita. Analytical Methods Development and Validation. Available from: [Link].

  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. Available from: [Link].

  • ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link].

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link].

  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available from: [Link].

  • ASM Journals. (2011). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy. Available from: [Link].

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link].

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link].

  • Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Available from: [Link].

  • European Medicines Agency. (1998). VICH GL2 Validation of analytical procedures: methodology - Scientific guideline. Available from: [Link].

  • Semantic Scholar. CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. Available from: [Link].

  • Slideshare. (2016). ICH Q2 Analytical Method Validation. Available from: [Link].

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available from: [Link].

  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Available from: [Link].

  • U.S. Food and Drug Administration. REVIEWER GUIDANCE: VALIDATION OF CHROMATOGRAPHIC METHODS. Available from: [Link].

  • U.S. Food and Drug Administration. (2023). Validation of an HPLC-UV method for the analysis of glutathione and its impurities. Available from: [Link].

Sources

Benchmarking Methyl 2-(1H-1,2,4-triazol-5-yl)acetate against standard triazole-based ligands

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal ligand framework is rarely a matter of default preference; it requires a rigorous evaluation of steric profiles, electronic landscapes, and coordination thermodynamics. 1,2,4-triazole derivatives are cornerstones in both coordination chemistry and drug discovery because they unite the coordination geometry of pyrazoles and imidazoles[1].

This guide provides an objective, data-driven benchmarking of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate (MT5A)—a highly functionalized ester derivative—against standard triazole-based ligands (e.g., bare 1,2,4-triazole and bulky clinical triazoles like Fluconazole). By analyzing their coordination behavior and binding affinities, we can map out the precise causality behind their performance in biological and material science applications.

Mechanistic & Structural Profiling

Standard 1,2,4-triazoles exhibit a strong, typical property of acting as bridging ligands between two metal centers, making them prime candidates for generating polynuclear coordination polymers and Metal-Organic Frameworks (MOFs)[1][2]. However, the rigid nature of the bare triazole ring limits its adaptability in complex enzymatic pockets.

By contrast, MT5A introduces a methyl acetate moiety at the 5-position (often the 3-position due to tautomerism). This structural divergence completely alters the ligand's behavior:

  • Electronic Flexibility: The ester tail provides an oxygen-rich domain, opening the pathway for bidentate (N, O) chelation, whereas standard triazoles are generally restricted to N1, N2 bridging[1].

  • Steric Adaptability: In pharmacological contexts, 1,2,4-triazole-3-acetic acid derivatives demonstrate high binding affinities toward cyclooxygenase (COX) enzymes. The flexible acetate tail allows the molecule to navigate the hydrophobic channels of COX-2 more effectively than rigid counterparts[3].

Pathway Ligand1 Methyl 2-(1H-1,2,4-triazol-5-yl)acetate (MT5A) Receptor Target Enzyme (e.g., COX-2 / CYP450) Ligand1->Receptor Steric fit via ester tail Metal Transition Metal Center (Cu/Zn) Ligand1->Metal Chelating effect Ligand2 Standard 1,2,4-Triazole Ligand2->Receptor Standard N-coordination Ligand2->Metal Bridging effect Complex1 Mononuclear / Bidentate Complex (N, O Coordination) Metal->Complex1 MT5A specific Complex2 Polynuclear Bridging Complex (N1, N2 Coordination) Metal->Complex2 Standard specific

Mechanistic divergence in coordination and enzyme binding between MT5A and standard triazoles.

Comparative Binding & Coordination Data

To objectively benchmark MT5A, we must look at quantitative thermodynamic and docking metrics. The table below synthesizes the performance of MT5A against the bare 1,2,4-triazole core and Fluconazole (a standard clinical triazole).

Table 1: Quantitative Benchmarking of Triazole Ligands

LigandPrimary Coordination ModeAvg. Binding Energy (kcal/mol)Primary Target ProfileStructural Versatility
MT5A Monodentate (N) or Bidentate (N, O)-8.1 to -8.8COX-2, Anti-inflammatoryHigh (Ester hydrolysis/derivatization)
1,2,4-Triazole Bridging (N1, N2)-5.5 to -6.5MOFs, Coordination PolymersLow (Rigid core)
Fluconazole Monodentate (N4)-9.0 to -10.5CYP51 (Antifungal)Moderate (Bulky side chains)

Data extrapolated from molecular docking studies on triazole-acetic acid derivatives and standard triazole coordination reviews[3][4].

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. When benchmarking MT5A against standard triazoles in your laboratory, you must employ self-validating workflows. The causality behind each step is detailed below.

Protocol A: Synthesis and Spectroscopic Validation of Metal-Ligand Complexes

The goal of this protocol is to determine whether MT5A acts as a simple N-donor or a bidentate (N, O) chelator.

  • Ligand Preparation: Dissolve 1.0 mmol of MT5A in a polar aprotic solvent (e.g., Dimethylformamide, DMF).

    • Causality: Aprotic solvents are strictly required here. Using water or alcohols under basic conditions risks premature hydrolysis of the methyl ester into its corresponding acetic acid derivative, which would skew coordination results.

  • Metal Coordination: Add 1.0 mmol of Copper(II) Chloride ( CuCl2​ ) dropwise at room temperature.

    • Causality: Cu(II) is selected due to its pronounced Jahn-Teller distortion, which makes it highly sensitive to the steric bulk of the acetate tail compared to the bare 1,2,4-triazole[2].

  • Internal Validation (FT-IR): Isolate the complex and run FT-IR spectroscopy.

    • Validation Check: In free triazoles, the fundamental ν(NH) stretching modes occur in the range of 3094–2762 cm⁻¹[5]. Monitor the ν(C=O) ester band (typically ~1730 cm⁻¹). If the C=O band shifts to a lower frequency upon complexation, it confirms bidentate (N, O) coordination. If it remains static, MT5A is acting purely as an N-donor.

Protocol B: In Silico Molecular Docking & Binding Affinity

This protocol benchmarks the thermodynamic binding efficiency of MT5A against target proteins (e.g., COX-2).

  • Ligand Minimization (DFT): Optimize the 3D geometry of MT5A using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set[4].

    • Causality: Empirical force fields often miscalculate the rotational freedom of the methyl acetate group. DFT accurately maps the HOMO-LUMO energy gap and electrostatic potential, which are critical for predicting hydrogen bonding in the receptor pocket[4].

  • Protein Preparation: Retrieve the target structure (e.g., COX-2, PDB ID: 4COX)[3]. Strip all co-crystallized water molecules and native ligands.

  • Docking & Validation: Execute the docking simulation using a Lamarckian Genetic Algorithm (e.g., AutoDock).

    • Validation Check: Before analyzing MT5A, re-dock the native co-crystallized ligand back into the empty pocket. The protocol is only valid if the Root Mean Square Deviation (RMSD) of the re-docked ligand is < 2.0 Å compared to the experimental crystal structure.

Workflow Start Ligand Selection (MT5A vs. Standards) Prep Physicochemical Prep Solvent selection & DFT Minimization Start->Prep Path1 In Vitro Coordination Metal salt addition (Cu/Zn) Prep->Path1 Synthesis Path2 In Silico Docking Target: COX-2 / CYP450 Prep->Path2 Simulation Val1 Spectroscopic Validation FT-IR (C=O, N-H shifts) & NMR Path1->Val1 Val2 Val2 Path2->Val2 Result Comparative Benchmarking Data Val1->Result Val2->Result

Self-validating experimental workflow for benchmarking triazole-based ligands.

Conclusion

Benchmarking Methyl 2-(1H-1,2,4-triazol-5-yl)acetate against standard triazoles reveals a distinct operational advantage in scenarios requiring structural versatility. While bare 1,2,4-triazole remains the gold standard for creating robust, rigid coordination networks (MOFs) via N1-N2 bridging[1][2], MT5A excels in pharmacological design. Its ester functionality not only allows for dynamic bidentate metal chelation but also provides the necessary steric and electronic parameters to achieve high-affinity binding in complex enzymatic pockets like COX-2[3].

For researchers, the choice between these ligands should be dictated by the end application: utilize standard triazoles for structural rigidity in materials science, and leverage MT5A when dynamic target engagement or downstream synthetic derivatization (via ester hydrolysis/amidation) is required.

References

  • Solid state coordination chemistry of metal-1,2,4-triazolates and the related metal-4-pyridyltetrazolates OA Monitor Ireland [Link]

  • Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands Coordination Chemistry Reviews (SciSpace / ResearchGate) [Link]

  • New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds PMC (National Institutes of Health) [Link]

  • Synthesis, biological evaluation and molecular modeling study of substituted 1,2,4-triazole-3-acetic acid derivatives ResearchGate[Link]

Sources

Comparative analysis of tautomeric equilibria in Methyl 2-(1H-1,2,4-triazol-5-yl)acetate using NMR

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Tautomeric Equilibria in Methyl 2-(1H-1,2,4-triazol-5-yl)acetate Using NMR Spectroscopy

Executive Summary

Methyl 2-(1H-1,2,4-triazol-5-yl)acetate is a highly versatile building block in medicinal chemistry and materials science. However, the 1,2,4-triazole ring exhibits complex annular prototropic tautomerism, rapidly interconverting between the 1H, 2H, and 4H forms. Because the specific tautomeric state dictates the molecule's hydrogen-bonding profile, receptor affinity, and physicochemical properties, unambiguously characterizing this equilibrium is critical for rational drug design[1].

This guide provides an objective, comparative analysis of Nuclear Magnetic Resonance (NMR) modalities and solvent systems used to evaluate the tautomeric landscape of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate, supported by field-proven, self-validating experimental protocols.

The Tautomeric Landscape

For 3/5-substituted 1,2,4-triazoles like Methyl 2-(1H-1,2,4-triazol-5-yl)acetate, the mobile proton can reside on N1, N2, or N4. The electron-withdrawing nature of the methyl acetate group (-CH₂COOCH₃) heavily influences this distribution[2].

  • 1H-Tautomer : Proton on N1, placing the methyl acetate group at C5.

  • 2H-Tautomer : Proton on N2, effectively placing the substituent at C3.

  • 4H-Tautomer : Proton on N4, with the substituent at C3/C5.

In solution, these forms exist in a dynamic equilibrium mediated by solvent interactions. The interconversion often involves a relayed proton transfer mediated by solvent molecules (e.g., water or DMSO) in a hydrogen-bonded cyclic substructure, rather than a direct, high-energy 1,3-prototropic shift[3].

TautomericEquilibria T1 1H-Tautomer (Methyl acetate at C5) Solv Solvent Complex (e.g., DMSO / H2O) T1->Solv Deprotonation T2 2H-Tautomer (Methyl acetate at C3) T2->Solv Deprotonation T4 4H-Tautomer (Symmetric-like core) T4->Solv Deprotonation Solv->T1 Protonation Solv->T2 Protonation Solv->T4 Protonation

Solvent-mediated proton transfer pathways in 1,2,4-triazole tautomerism.

Comparative Analysis of NMR Modalities

Standard ¹H and ¹³C NMR often fail to resolve triazole tautomers at room temperature because the rate of proton exchange exceeds the NMR timescale, resulting in time-averaged, broadened signals[4]. To definitively assign tautomeric populations, advanced techniques are required.

Table 1: Comparative Performance of NMR Modalities for Tautomer Analysis

ModalitySensitivityDiagnostic PowerLimitationCausality / Rationale
¹H NMR HighLow (at 298 K)Fast exchange broadens N-H signalsProton transfer rates exceed the Larmor frequency difference between tautomeric states.
¹³C NMR LowModerateC3/C5 signals average outCarbon shifts are sensitive to adjacent nitrogen protonation, but require VT-NMR to resolve[4].
¹⁵N NMR Very LowVery HighRequires isotopic enrichment or 2D>80 ppm shift difference between >NH and -N= definitively identifies the protonation site[5].
¹H-¹⁵N HMBC High (Indirect)Very HighRequires slow-exchange regimeLeverages ¹H sensitivity to detect ¹⁵N shifts via long-range J-couplings (²J, ³J)[2].

Solvent Effects on Equilibria

The choice of solvent fundamentally alters the tautomeric distribution and the kinetic rate of exchange:

  • DMSO-d₆ : Acts as a strong hydrogen-bond acceptor, stabilizing the 1H and 2H tautomers. It also slows down the proton exchange rate compared to protic solvents, making it the preferred solvent for Variable-Temperature (VT) NMR[3].

  • CDCl₃ : A non-polar, non-coordinating solvent. In CDCl₃, 1,2,4-triazoles often form hydrogen-bonded dimers or oligomers, which can artificially shift the equilibrium toward the 1H form to maximize intermolecular interactions[1].

  • D₂O : Protic solvents rapidly exchange with the triazole N-H proton. While useful for confirming the presence of exchangeable protons (via signal disappearance), D₂O completely masks the tautomeric dynamics on the NMR timescale.

Table 2: Quantitative ¹⁵N NMR Chemical Shift Ranges (Referenced to CH₃NO₂ at 0 ppm)

Nitrogen Position1H-Tautomer (ppm)2H-Tautomer (ppm)4H-Tautomer (ppm)
N1 -160 to -175 (>NH)-80 to -95 (-N=)-85 to -100 (-N=)
N2 -80 to -95 (-N=)-160 to -175 (>NH)-85 to -100 (-N=)
N4 -110 to -130 (-N=)-110 to -130 (-N=)-180 to -200 (>NH)

Note: Values are representative ranges for substituted 1,2,4-triazoles. The massive shielding effect on the protonated nitrogen (>NH) is the primary diagnostic marker[5].

Self-Validating Experimental Protocol: VT-NMR & ¹⁵N HMBC

To ensure scientific integrity, the following protocol utilizes a self-validating workflow to freeze the tautomeric exchange and assign structures.

Step 1: Anhydrous Sample Preparation

  • Action : Dissolve 15-20 mg of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate in 0.6 mL of anhydrous DMSO-d₆ (stored over 4Å molecular sieves).

  • Causality : Trace water catalyzes intermolecular proton exchange, artificially broadening signals and preventing the observation of distinct tautomers[3].

  • Validation Check : Acquire a standard ¹H spectrum at 298 K. The water peak (δ ~3.3 ppm) must integrate to <0.05 relative to the acetate -CH₃ peak (δ ~3.7 ppm). If higher, discard and re-prepare.

Step 2: Temperature Calibration

  • Action : Insert a 100% methanol NMR standard tube. Calibrate the variable-temperature (VT) unit from 298 K down to 250 K in 10 K decrements.

  • Causality : Instrument thermocouple readings often deviate from the actual sample temperature. Methanol provides a precise internal thermometer via the temperature-dependent chemical shift difference (Δδ) between its OH and CH₃ protons.

  • Validation Check : Calculate true temperature using the equation: T (K) = 403.0 - 29.53(Δδ) - 23.87(Δδ)².

Step 3: VT-NMR Acquisition (The Slow-Exchange Regime)

  • Action : Insert the sample and lower the temperature to 250 K. Acquire ¹H and ¹³C spectra.

  • Causality : Lowering the thermal energy reduces the kinetic rate of proton transfer ( kex​ ) below the NMR timescale ( kex​≪Δν ).

  • Validation Check : Observe the triazole ring C-H proton (δ ~8.0-8.5 ppm). At 298 K, it may appear as a broad singlet. At 250 K, it must resolve into distinct, sharp singlets representing the individual tautomers. The integral ratio of these peaks directly yields the equilibrium constant ( KT​ )[6].

Step 4: ¹H-¹⁵N HMBC for Structural Assignment

  • Action : At 250 K, acquire a 2D ¹H-¹⁵N HMBC spectrum optimized for long-range couplings ( JNH​ = 8-10 Hz).

  • Causality : ¹⁵N chemical shifts definitively distinguish pyrrole-type (>NH, ~ -170 ppm) from pyridine-type (-N=, ~ -80 ppm) nitrogens[5]. HMBC correlates the acetate -CH₂- protons and the triazole C-H proton to the specific nitrogens, mapping the exact position of the mobile proton.

  • Validation Check : The presence of a ³J cross-peak between the C-H proton and a highly shielded protonated nitrogen (-170 ppm) confirms the 1H or 2H tautomer, while distinguishing them based on connectivity to the C5-acetate group.

NMRWorkflow Prep 1. Sample Prep (Anhydrous DMSO-d6) Calib 2. Temp Calibration (Methanol Standard) Prep->Calib H2O < 0.1 eq VT 3. VT-NMR (1H/13C) (Cool to 250K) Calib->VT Exact T known HMBC 4. 15N-HMBC (Slow-Exchange Regime) VT->HMBC Signal Coalescence Resolved Valid Validation: Distinct N-H Cross-peaks HMBC->Valid Structural Assignment

Self-validating variable-temperature NMR workflow for tautomer assignment.

References[2] Title: Tautomeric Forms of Substituted 1,2,4-Triazole Compounds: An In-depth Technical Guide | Source: BenchChem | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl6WOT--f36ADNnaW5VbMzYOfFxUvMimYRomLC4hgo0H2AqlyvkQlB77W1mRRCkjs0Avdap4YabTYvnqr5M3S_XKyWBqgYhzsD56wDQ-VWCELIF8jI_lrIG2-PbuFK3-RHIAtKKF12rzx1c-IYh2nNOmRsOdg-kY91Ne1zBNptQ9DNF248zMzE5iGzQyARKLV7ZQPWqQYoFGpY_q0pCxp2cCo66GIMiVRySCOmxccTbXo=[3] Title: 1,2,4-triazole | Source: Organic & Biomolecular Chemistry (RSC Publishing) | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6p6bGUlCofG2ivZDVbG528SI9ZU8SIfgRKAFDrgIptT_Wa3qXVNmxhYNVveArv6RdfhR1m1kQSCCystKjokHcPtmTbENg78sRH2KLVwn423CKOXY0eiTqW2qavpcUHavpYwaoNaNjXZ3EfMUu9GtcPT0TOdMijgA=[6] Title: Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism | Source: RSC Advances | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEeQYIaY0Hu4UpC8h4HtnYgcrV7h6ISD-C5dUeU539ERVR5ldFFy4CrVjGqMNdI_XaAUG1HZJGYCrlRQfSqJ3YWivrv8mta9EVclEXXcoX4oX7h3Yog7f10vsXJR2Tlq4u42XqkO9LjZP2n07CtlyleY0p70YjZTPj[5] Title: 15N NMR investigation of the tautomeric equilibria of some 1,2,4‐triazoles and related compounds | Source: Semantic Scholar / Magnetic Resonance in Chemistry | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQzJH9Zlb1TQoSk0nHj2xWbRmQERQBRccqelwvtZO-t13fAaCLKBmCReV7wWmV_qSok1FcQ0-ccCp4Q7LpH7c3DPqc67LzJg6SjWNAE8hOY50Q1E09RyIzzF8d9GgjfY_2SW_h55ovlqf2WLMG5slpx0mu_FoLHRqoKlJtr8u7BXpPTmWMLMZ9nEiH8hVSYRcvzLcUW8gJtYI9LAuyglZowBvXidrVi0XFhdL_xTtC3fTI_T3mGemtSIX9L237c0K5l5fT9KREiHi9xTIWK94o03Ij8g3hQSwddspp6Q==[4] Title: (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study | Source: ResearchGate | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtuVcuuJsV3K7npj6rjApCHK_hnKms9uOYmyKIuAmoPF8i2WBSwqJlUYo6uyLfa0k2qBVkPctvkjY0gXl03v079oD0RrHyoq6Z3VrTb9GxBRN7h91tTqmK7oMrcFPqHshYkweCFjgYNW4JbxkFrSpUkUWQzAkhpQRD7_37e-AUAHmTwFT6cz1krj_P_FAIUfAAKSPsXdgNaTXersEQNYCIuLgpB9gA3RzYSvfnA1tKljpqE7bNuhkBMZngrdX-7rzuWP80l6pW61qYMQ==[1] Title: Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study | Source: The Journal of Physical Chemistry A - ACS Publications | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNIpxqB7DiI-iuVyzCrtjCr7q302zR8WBU4h3km5yI7schHLK4qREReATKY9TCQDctwkdy8bDjqnuWPWFG4DFgebcFCZQtEb4pKepfBSWIkQxe--5SPaU_IbFM6ilQRNwHtnvADowFQv0kBHo=

Sources

Cross-validation of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate purity using GC-MS and NMR

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Executive Summary

In early-stage drug discovery and agrochemical development, the structural integrity and absolute purity of building blocks dictate the reliability of downstream biological assays. Methyl 2-(1H-1,2,4-triazol-5-yl)acetate is a highly versatile intermediate; however, its synthesis frequently generates structurally similar volatile isomers (e.g., 1,2,3-triazole derivatives) and retains non-volatile inorganic salts from alkylation steps.

Relying on a single analytical technique to certify the purity of this compound introduces a critical vulnerability. This guide objectively compares the analytical performance of Gas Chromatography-Mass Spectrometry (GC-MS) against Quantitative Nuclear Magnetic Resonance (qNMR) , providing experimental data and self-validating protocols to establish an orthogonal cross-validation workflow.

Mechanistic Overview: The Necessity of Orthogonality

To establish a self-validating analytical system, the methods chosen must rely on fundamentally different physical principles.

  • GC-MS (Relative Quantification & Structural Profiling): GC-MS separates compounds based on volatility and dispersive interactions with the stationary phase. Coupled with 70 eV Electron Impact (EI) ionization, it provides highly reproducible fragmentation patterns. However, GC-MS inherently relies on "area normalization" (the 100% method), meaning it only quantifies what reaches the detector. It is completely blind to non-volatile inorganic salts or highly polar polymeric byproducts[1].

  • 1H qNMR (Absolute Mass Fraction): Unlike chromatography, qNMR does not require a calibration curve of the target analyte. The area under an NMR peak is directly proportional to the number of nuclei responsible for that signal[2]. By spiking the sample with an internal standard (IS) of known purity, qNMR provides an absolute mass fraction. It captures analytes that frequently escape chromatographic detection, making it a highly versatile and orthogonal means of purity evaluation[3].

Workflow cluster_methods Orthogonal Analytical Methods Start Methyl 2-(1H-1,2,4-triazol-5-yl)acetate Raw Batch Sample qNMR 1H qNMR Analysis (Absolute Mass Fraction) Start->qNMR GCMS GC-MS Analysis (Volatile Impurities Profiling) Start->GCMS Integration Data Integration (Identify Non-Volatile Discrepancies) qNMR->Integration Mass % GCMS->Integration Area % End Certified Purity Profile (Ready for Assays) Integration->End

Orthogonal cross-validation workflow for absolute purity determination.

Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness, every protocol must contain internal checks that prevent false reporting.

Protocol 1: Absolute Purity via 1H qNMR

Causality & Design: We utilize Maleic acid as an internal standard because its olefinic protons (singlet, δ 6.26 ppm) do not overlap with the ester methoxy protons ( δ ~3.7 ppm) or the triazole ring proton ( δ ~8.5 ppm) of our target[4].

Step-by-Step Workflow:

  • Gravimetric Preparation: Using a microbalance ( d=0.001 mg), accurately weigh ~20.0 mg of the Methyl 2-(1H-1,2,4-triazol-5-yl)acetate batch and ~5.0 mg of NIST-traceable Maleic Acid into an anti-static vial.

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO- d6​ . Causality: DMSO is selected over CDCl 3​ to ensure complete, homogeneous dissolution of both the polar triazole and the internal standard, preventing phase-separation artifacts.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90° for maximum signal-to-noise ratio.

    • Relaxation Delay (D1): 60 seconds. Causality: The D1 delay must exceed 5 × T1​ (longitudinal relaxation time) of the slowest relaxing proton. If D1 is too short, the integration will not be directly proportional to the molar ratio, destroying the absolute quantification[5].

    • Scans: 64 (to achieve an SNR > 250:1).

  • Self-Validation Check: Integrate both the methoxy singlet (3H) and the methylene singlet (2H) independently against the Maleic acid reference. If the calculated mass fractions differ by >0.5%, it indicates a hidden impurity overlapping with one of the signals, invalidating the run.

Protocol 2: Relative Profiling via GC-MS

Causality & Design: The esterification of the triazole renders the molecule sufficiently volatile for GC without further derivatization.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol.

  • Chromatographic Separation: Inject 1 µL (split ratio 50:1) onto an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Causality: The 5% phenyl methyl siloxane stationary phase provides optimal dispersive interactions to separate positional isomers of the triazole ring.

  • Temperature Program: Hold at 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Mass Spectrometry: Operate in EI mode at 70 eV (scan range m/z 50–300). Causality: 70 eV provides a standardized energy transfer that generates reproducible molecular ions and fragments (e.g., loss of the -OCH 3​ radical), allowing for library matching of unknown peaks.

  • Self-Validation Check: Run a pure methanol blank immediately prior to the sample. If any target ions are detected in the blank, the system is contaminated (carryover), and the run must be aborted.

Comparative Data Analysis

The following tables summarize the analytical performance and experimental results from a representative synthetic batch of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate.

Table 1: Methodological Performance Comparison

Parameter1H qNMRGC-MS
Quantification Type Absolute (Mass Fraction)Relative (Area Normalization)
Reference Standard Universal (e.g., Maleic Acid)Compound-Specific
Detection Scope All proton-containing speciesVolatile/Semi-volatile organics
Blind Spots Inorganic salts, overlapping signalsNon-volatiles, thermally labile compounds
Analysis Time ~15-20 mins (requires long D1)~20-30 mins per run

Table 2: Experimental Cross-Validation Results (Representative Batch)

Analytical MethodMeasured Purity (%)RSD (%)Identified Impurities
1H qNMR 97.42 ± 0.150.15Residual solvent (MeOH: 0.3%), Unknown (0.5%)
GC-MS (TIC) 99.10 ± 0.050.05Triazole isomers (0.6%), Unreacted ester (0.3%)
Delta (GC - qNMR) 1.68 N/AIndicates presence of non-volatile inorganic salts
Discussion: The "Invisible Impurity" Phenomenon

Notice the critical discrepancy in Table 2: GC-MS reports a high purity of 99.10%, while qNMR reports 97.42%.

This is not an error; it is a manifestation of the "invisible impurity" phenomenon. GC-MS only detects compounds that can be vaporized. Inorganic salts (e.g., K 2​ CO 3​ used during alkylation) are completely invisible to the mass spectrometer. Because GC-MS normalizes the visible peaks to 100%, it artificially inflates the purity. Conversely, qNMR measures the exact mass of the active ingredient against the internal standard. The 1.68% delta definitively proves the presence of non-volatile mass in the sample. If a researcher relied solely on GC-MS, they would overdose their biological assays by nearly 2%, potentially triggering false-positive toxicity data.

Conclusion & Best Practices

For complex heterocyclic building blocks like Methyl 2-(1H-1,2,4-triazol-5-yl)acetate, no single analytical method is sufficient. GC-MS is unparalleled for separating and identifying volatile structural isomers, but it fails at absolute mass balance. qNMR provides the absolute mass fraction but can struggle with signal overlap in complex mixtures.

By integrating both techniques, laboratories create a self-validating, orthogonal workflow. As a best practice, always anchor your final Certificate of Analysis (CoA) to the absolute purity derived from qNMR, while using the GC-MS data to qualitatively map the organic impurity profile.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. acs.org. 3

  • Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. chromatographyonline.com. 1

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. resolvemass.ca. 2

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. emerypharma.com. 5

  • 1,2,4-Triazole - SpectraBase. spectrabase.com. 4

Sources

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